molecular formula C27H37NO2 B12389927 Grandivine A

Grandivine A

货号: B12389927
分子量: 407.6 g/mol
InChI 键: GFRJPKVBDAZVCX-VFBCGHEZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Grandivine A is a steroid alkaloid isolated from the roots of Veratrum grandiflorum Loes. It has been identified in research for its cytotoxic activities, making it a compound of interest in pharmacological and natural product studies . As a steroid alkaloid, it is part of a class of compounds known for their diverse biological activities and complex structures. This product is intended for Research Use Only (RUO). RUO products are in the laboratory phase of development and are exempt from most regulatory controls; they are not approved for clinical diagnostic use or for use in humans . It is strictly for application in laboratory research settings.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C27H37NO2

分子量

407.6 g/mol

IUPAC 名称

(6aR,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-2,5,6,6a,11,11a-hexahydro-1H-benzo[a]fluoren-3-one

InChI

InChI=1S/C27H37NO2/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2/h7-8,12,15,17,22,24-26,28,30H,5-6,9-11,13-14H2,1-4H3/t15-,17-,22-,24-,25+,26-,27-/m0/s1

InChI 键

GFRJPKVBDAZVCX-VFBCGHEZSA-N

手性 SMILES

C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CCC5=CC(=O)CC[C@@]5([C@H]4C3)C)C)O

规范 SMILES

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CCC5=CC(=O)CCC5(C4C3)C)C)O

产品来源

United States

Foundational & Exploratory

Grandivine A: Unraveling the Potential Mechanism of Action in T-Cell Activation—A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the immunomodulatory activities of steroidal alkaloids, a class of compounds to which Grandivine A belongs. However, specific research directly elucidating the mechanism of action of this compound on T-cell activation is not available in the public domain. This guide, therefore, synthesizes the known biological activities of closely related steroidal alkaloids from the Veratrum genus and other relevant sources to provide a potential framework for understanding how this compound might influence T-cell function. The experimental protocols and signaling pathways described herein are based on established methodologies in immunology for studying compounds of this class.

Introduction to this compound

This compound is a steroidal alkaloid isolated from the plant Veratrum grandiflorum.[1][2] Steroidal alkaloids from this genus are known for a range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects.[2] While direct evidence is pending, the established immunomodulatory and cytotoxic properties of related compounds suggest that this compound may exert a significant influence on the immune system, particularly on T-lymphocyte activation and proliferation.

Potential Mechanisms of Action on T-Cell Activation

Based on studies of similar steroidal alkaloids, several hypotheses can be formulated regarding the potential mechanism of action of this compound in T-cell activation. It is plausible that this compound may act as an inhibitor of T-cell function, a characteristic observed in other steroidal alkaloids.

Inhibition of T-Cell Proliferation and Cytokine Production

Some steroidal alkaloids have demonstrated potent immunosuppressive properties by inhibiting the proliferation of T-cells and the production of key cytokines such as Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and differentiation. Inhibition of its production would lead to a downstream suppression of the T-cell-mediated immune response.

Hypothetical Signaling Pathway for this compound-Mediated T-Cell Inhibition

T_Cell_Inhibition TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Ras_MAPK Ras-MAPK Pathway TCR->Ras_MAPK CD28 CD28 CD28->PLCg APC Antigen Presenting Cell (APC) Antigen_MHC Antigen-MHC APC->Antigen_MHC B7 B7 APC->B7 Antigen_MHC->TCR B7->CD28 IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_Calcineurin Ca²⁺ / Calcineurin IP3_DAG->Ca_Calcineurin PKC PKCθ IP3_DAG->PKC NFAT NFAT Ca_Calcineurin->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene AP1 AP-1 Ras_MAPK->AP1 AP1->IL2_Gene NFkB NF-κB PKC->NFkB NFkB->IL2_Gene IL2_Production IL-2 Production IL2_Gene->IL2_Production T_Cell_Proliferation T-Cell Proliferation IL2_Production->T_Cell_Proliferation Grandivine_A This compound Grandivine_A->PLCg Grandivine_A->NFkB

Caption: Hypothetical inhibition of T-cell activation signaling by this compound.

Cytotoxic Effects on Activated T-Cells

The reported cytotoxic activities of steroidal alkaloids from Veratrum grandiflorum suggest that this compound might induce apoptosis in rapidly proliferating cells, including activated T-lymphocytes. This could be a mechanism to eliminate immune cells during an inflammatory response.

Quantitative Data from Related Compounds

While specific quantitative data for this compound's effect on T-cell activation is unavailable, the following table summarizes representative data from a study on the immunosuppressive effects of other steroidal alkaloids.

CompoundTargetAssayIC50 (µg/mL)
Steroidal Alkaloid MixT-Cell ProliferationMTT Assay< 5.0
Steroidal Alkaloid MixIL-2 ProductionELISA< 5.0

Data is illustrative and based on findings for steroidal alkaloids from Sarcococca saligna.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the mechanism of action of this compound on T-cell activation.

T-Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of activated T-lymphocytes.

Methodology:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.

  • Stimulate T-cell proliferation by adding a mitogen such as phytohemagglutinin (PHA) at a concentration of 5 µg/mL.

  • Simultaneously treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., cyclosporine A).

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC50 value.

Experimental Workflow for T-Cell Proliferation Assay

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Isolate_PBMCs Isolate PBMCs Culture_PBMCs Culture PBMCs Isolate_PBMCs->Culture_PBMCs Stimulate_PHA Stimulate with PHA Culture_PBMCs->Stimulate_PHA Treat_Grandivine_A Treat with this compound Stimulate_PHA->Treat_Grandivine_A Incubate_72h Incubate for 72h Treat_Grandivine_A->Incubate_72h Add_MTT Add MTT Incubate_72h->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for assessing T-cell proliferation using the MTT assay.

IL-2 Production Assay (ELISA)

Objective: To quantify the effect of this compound on the production of IL-2 by activated T-cells.

Methodology:

  • Follow steps 1-5 of the T-Cell Proliferation Assay protocol.

  • After the 72-hour incubation, centrifuge the cell culture plates to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Perform an enzyme-linked immunosorbent assay (ELISA) for human IL-2 on the collected supernatants according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody for IL-2.

  • Add the cell culture supernatants and standards to the wells.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Generate a standard curve and calculate the concentration of IL-2 in each sample.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound on T-cell activation is currently lacking, the known biological activities of related steroidal alkaloids provide a strong rationale for further investigation. The proposed immunosuppressive and cytotoxic mechanisms offer a starting point for targeted research. Future studies should focus on performing the described experimental protocols with this compound to confirm its effects on T-cell proliferation and cytokine production. Furthermore, detailed molecular studies, including Western blotting for key signaling proteins and gene expression analysis, will be crucial to precisely delineate the signaling pathways targeted by this compound. Such research will be invaluable for assessing the therapeutic potential of this compound in inflammatory and autoimmune diseases, as well as in oncology.

References

An In-depth Technical Guide to the Discovery and Isolation of Hodgkinsine from Hodgkinsonia frutescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of hodgkinsine, the principal alkaloid from the Australian plant Hodgkinsonia frutescens. Initial inquiries regarding "Grandivine A" from this plant species have been determined to be a misattribution; this compound is a steroidal alkaloid found in Veratrum grandiflorum. The primary bioactive compound of interest in Hodgkinsonia frutescens is the complex indole alkaloid, hodgkinsine.[1]

Hodgkinsine was first reported in 1961 as a novel alkaloid isolated from the leaves of Hodgkinsonia frutescens, a shrub native to the coastal and tableland regions of Queensland, Australia.[2] Subsequent research has revealed its intriguing pharmacological profile, most notably its dual action as a mu-opioid receptor agonist and an NMDA receptor antagonist, making it a compound of significant interest for analgesic drug development.[3][4][5] This guide will detail the available data on hodgkinsine, its isolation protocols, and its known signaling pathways.

Data Presentation

The following tables summarize the available quantitative data for hodgkinsine. It is important to note that detailed in vitro pharmacological data, such as receptor binding affinities (Ki) and functional potencies (IC50), are not widely available in the public domain.

Table 1: Physicochemical Properties of Hodgkinsine
PropertyValueSource
Molecular FormulaC₃₃H₃₈N₆[3]
Molecular Weight518.7 g/mol [1]
IUPAC Name(3aR,8bR)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole[3]
Melting Point128 °C (as benzene solvate)[2]
Specific Rotation[α]D +60° (c, 1.0 in 0.3 M HCl)[2]
pKa Values8.48 and 6.45 (in 50% ethanol)[2]
Table 2: ¹H NMR Spectral Data of Hodgkinsine (General Ranges)
Proton TypeChemical Shift (δ ppm)Source
Aromatic protons (indole rings)6.5–7.4[4]
Methylene groups (pyrrolidine rings)2.1–3.1[4]
N-methyl groups2.4–2.8[4]
Note: A detailed, peak-by-peak assignment of the ¹H and ¹³C NMR spectra for hodgkinsine is not readily available in the cited literature.
Table 3: Pharmacological Activity of Hodgkinsine (Comparative Data)
TargetParameterHodgkinsineMorphine (Reference)Ketamine (Reference)Source
Mu-Opioid ReceptorBinding Affinity (Ki)Data not available1-10 nMN/A[6]
NMDA ReceptorAntagonist Potency (IC50)Data not availableN/A0.5-5 µM[6]
Note: This table highlights the lack of publicly available in vitro quantitative data for hodgkinsine and provides reference values for well-characterized drugs acting on the same targets.

Experimental Protocols

Original Isolation Protocol (Anet, Hughes & Ritchie, 1961)[2]

This protocol describes the initial isolation of hodgkinsine and relies on classical extraction and crystallization techniques.

  • Sample Preparation: 10 kg of dried, milled leaves of Hodgkinsonia frutescens were mixed with lime.

  • Extraction: The mixture was exhausted with ether at room temperature. The combined ether extracts were concentrated to approximately 3 liters.

  • Acid Extraction: The concentrated extract was shaken with 2 M HCl in 200 ml portions until no more alkaloid was extracted.

  • Basification and Precipitation: The acidic extract was filtered and then basified with ammonia, causing the crude alkaloid to precipitate.

  • Collection and Initial Purification: The precipitated alkaloid was collected, washed thoroughly with water, and dried, yielding approximately 60 g of crude alkaloid. The crude material was powdered and shaken with ether. A small amount of insoluble material was filtered off, and the ether was evaporated.

  • Crystallization: The residue was crystallized from benzene, aided by seed crystals obtained from a previous chromatographic purification on alumina with benzene. The crystalline material obtained was a benzene solvate.

  • Preparation of Solvent-Free Hodgkinsine: The crystalline benzene solvate was dissolved in dilute HCl. The liberated benzene was removed by shaking with ether. The aqueous solution was then basified, and the free base was extracted with ether. Evaporation of the ether yielded amorphous, solvent-free hodgkinsine.

Proposed Modern Isolation Protocol using Preparative HPLC

The following is a proposed modern protocol for the isolation of hodgkinsine, based on current standard practices for alkaloid purification. This protocol is a general guideline and would require optimization.

  • Sample Preparation and Extraction:

    • Air-dried and powdered leaves of Hodgkinsonia frutescens (1 kg) are macerated with methanol containing 1% acetic acid for 48 hours at room temperature.

    • The extract is filtered and concentrated under reduced pressure to yield a crude extract.

    • The crude extract is subjected to an acid-base wash. It is dissolved in 5% HCl and washed with ethyl acetate to remove neutral compounds. The acidic aqueous layer is then basified to pH 9-10 with NH₄OH and extracted with dichloromethane to obtain the crude alkaloid fraction.

  • Preparative HPLC:

    • Instrumentation: A preparative HPLC system equipped with a UV-Vis detector and a fraction collector.

    • Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution system of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile.

    • Gradient Program: A linear gradient from 10% to 70% B over 40 minutes, followed by a wash and re-equilibration step. The flow rate would be approximately 15-20 mL/min.

    • Detection: Monitoring at multiple wavelengths, including 254 nm and 310 nm, based on the known UV absorbance maxima of hodgkinsine.[2]

    • Fraction Collection: Fractions are collected based on the elution of peaks corresponding to the expected retention time of hodgkinsine.

  • Purity Analysis and Final Product:

    • The collected fractions are analyzed by analytical HPLC-MS to confirm the presence and purity of hodgkinsine (MW: 518.7 g/mol ).

    • Pure fractions are pooled and the solvent is removed under reduced pressure.

    • The final product is lyophilized to yield pure hodgkinsine.

Signaling Pathways and Visualizations

Hodgkinsine's primary pharmacological interest stems from its dual mechanism of action, targeting two key receptors in the central nervous system involved in pain modulation.

Mu-Opioid Receptor Agonism

Hodgkinsine acts as an agonist at the mu-opioid receptor, the primary target for opioid analgesics like morphine.[3][5] Activation of this G-protein coupled receptor (GPCR) leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signaling.

Hodgkinsine_Mu_Opioid_Pathway Hodgkinsine Hodgkinsine MOR Mu-Opioid Receptor (GPCR) Hodgkinsine->MOR Binds & Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates Ion_Channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Analgesia Analgesia PKA->Analgesia MAPK->Analgesia Ion_Channels->Analgesia

Hodgkinsine's Agonist Action on the Mu-Opioid Receptor Signaling Pathway.
NMDA Receptor Antagonism

In addition to its opioid activity, hodgkinsine functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][5] The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity and pain signal transmission. By blocking this receptor, hodgkinsine can prevent the transmission of pain signals, a mechanism similar to that of the anesthetic ketamine.

Hodgkinsine_NMDA_Pathway Hodgkinsine Hodgkinsine NMDA_R NMDA Receptor Hodgkinsine->NMDA_R Blocks Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Prevents Glutamate Glutamate Glutamate->NMDA_R Activates Downstream Downstream Signaling (e.g., NO Synthase, CaMKII) Ca_Influx->Downstream Activation Pain_Signal Pain Signal Transmission Downstream->Pain_Signal

Hodgkinsine's Antagonist Action on the NMDA Receptor Signaling Pathway.

Conclusion

Hodgkinsine, a complex pyrrolidinoindoline alkaloid from Hodgkinsonia frutescens, presents a compelling profile for further investigation in the field of drug development. Its dual mechanism of action, engaging both the opioid and glutamatergic systems, suggests potential for potent analgesia. However, a significant gap exists in the publicly available quantitative data, particularly concerning its in vitro pharmacological properties. Future research should focus on obtaining precise measurements of hodgkinsine's binding affinities and functional potencies at the mu-opioid and NMDA receptors. Furthermore, the development and publication of modern, optimized isolation protocols would greatly benefit the scientific community, enabling more widespread and efficient access to this promising natural product for further study.

References

No Information Available for Grandivine A in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the role of a compound named "Grandivine A" in the field of immuno-oncology has yielded no relevant scientific literature, preclinical data, or clinical trial information. As a result, it is not possible to provide an in-depth technical guide or whitepaper on its core mechanisms and applications in cancer immunotherapy.

The comprehensive search included queries for "this compound immuno-oncology," "this compound mechanism of action cancer," "this compound preclinical studies," and "this compound clinical trials." None of these searches returned any specific information related to a compound with this name. The scientific and medical databases appear to contain no records of "this compound," suggesting that it may be a very novel, proprietary, or perhaps a misidentified compound.

Without any foundational data, the core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled. The creation of a technical guide necessitates the existence of peer-reviewed research and clinical findings, which are absent in this case.

Therefore, we are unable to produce the requested in-depth technical guide on the role of this compound in immuno-oncology due to the complete lack of available information in the public domain. Further research or clarification on the identity of "this compound" would be required to proceed with such a request.

Unveiling the Therapeutic Potential: A Preliminary Biological Activity Screening of Grandivine A and Related Steroidal Alkaloids from Veratrum grandiflorum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activity screening of Grandivine A and its closely related steroidal alkaloids isolated from the medicinal plant Veratrum grandiflorum. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes the significant findings on analogous compounds from the same source, offering valuable insights into their potential pharmacological activities. The focus is on anti-inflammatory, analgesic, and Hedgehog signaling pathway inhibitory effects, which are characteristic of this class of natural products.

Biological Activities of Steroidal Alkaloids from Veratrum grandiflorum

Steroidal alkaloids from Veratrum species have long been recognized for their diverse and potent biological activities. Recent investigations into Veratrum grandiflorum have led to the isolation of several novel compounds, including veragranines, which exhibit promising therapeutic properties. The primary biological activities identified for this class of compounds are:

  • Analgesic Activity: Certain steroidal alkaloids from V. grandiflorum have demonstrated significant pain-relieving effects. This is attributed, at least in part, to their ability to block N-type calcium channels (Cav2.2), which play a crucial role in pain signaling pathways.[1][2][3]

  • Anti-inflammatory Activity: The traditional use of V. grandiflorum for treating inflammation is supported by modern scientific studies. The methanolic extract of the plant has been shown to alleviate paw edema in animal models, and isolated steroidal alkaloids have been identified as the active constituents.

  • Hedgehog Signaling Pathway Inhibition: Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in the development of various cancers. Steroidal alkaloids from Veratrum species, including those from V. grandiflorum, have been identified as potent inhibitors of this pathway, suggesting their potential as anti-cancer agents.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of steroidal alkaloids isolated from Veratrum grandiflorum. It is important to note that this data is for Veragranine A and B, close structural analogs of this compound.

CompoundBiological ActivityAssayIC50 Value (µM)Source
Veragranine A N-type Calcium Channel (Cav2.2) BlockadeNot Specified45.76 ± 1.14[1][2]
Veragranine B N-type Calcium Channel (Cav2.2) BlockadeNot Specified7.82 ± 1.10[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to assess the biological activities of novel compounds.

This assay evaluates the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, except for the control group.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. A standard anti-inflammatory drug is used as a positive control.

This is a common method to screen for peripherally acting analgesics.

  • Animals: Male mice are used for the experiment.

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: Test compounds (e.g., Veragranine A) are administered orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard analgesic (e.g., aspirin).

  • Induction of Writhing: After a specific period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the control group.

This assay determines the ability of a compound to inhibit the Hedgehog signaling pathway, often by targeting the Smoothened (SMO) receptor.

  • Cell Line: A cell line with a constitutively active Hedgehog pathway (e.g., Shh-LIGHT2 cells) or a cancer cell line with aberrant Hh signaling (e.g., DAOY medulloblastoma cells) is used. These cells often contain a Gli-responsive luciferase reporter.

  • Compound Treatment: Cells are treated with various concentrations of the test compound.

  • Incubation: Cells are incubated for a period sufficient to observe changes in reporter gene expression (e.g., 24-48 hours).

  • Luciferase Assay: The activity of the luciferase reporter gene is measured using a luminometer.

  • Data Analysis: The inhibition of luciferase activity by the test compound is calculated relative to the vehicle-treated control. A known Hh pathway inhibitor (e.g., cyclopamine) is used as a positive control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched1 (PTCH1) Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO GLI GLI (Inactive) SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation TargetGenes Target Gene Expression GLI_A->TargetGenes Transcription GrandivineA This compound / Veratrum Alkaloids GrandivineA->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by Veratrum alkaloids.

Analgesic_Assay_Workflow start Start: Acetic Acid-Induced Writhing Test acclimatize Acclimatize Mice start->acclimatize grouping Divide into Control and Treatment Groups acclimatize->grouping administer Administer Vehicle, Positive Control, or Test Compound (e.g., this compound) grouping->administer wait Waiting Period (e.g., 30 min) administer->wait induce Induce Writhing with Acetic Acid Injection wait->induce observe Observe and Count Writhing Responses induce->observe analyze Analyze Data: Calculate % Inhibition observe->analyze end End: Determine Analgesic Activity analyze->end

Caption: Workflow for the acetic acid-induced writhing analgesic assay.

Anti_Inflammatory_Assay_Workflow start Start: In Vitro Anti-inflammatory Assay seed_cells Seed Macrophage Cells (RAW 264.7) start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Pre-treat with Test Compound (e.g., this compound) adhere->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate measure Measure Nitrite in Supernatant (Griess Assay) incubate->measure analyze Analyze Data: Calculate % NO Inhibition measure->analyze end End: Determine Anti-inflammatory Activity analyze->end

Caption: Workflow for the in vitro anti-inflammatory (NO inhibition) assay.

Conclusion and Future Directions

The preliminary biological activity screening of steroidal alkaloids from Veratrum grandiflorum, particularly exemplified by compounds like Veragranine A, reveals a promising profile for the development of new therapeutic agents. Their potent analgesic and anti-inflammatory activities, coupled with their ability to inhibit the Hedgehog signaling pathway, warrant further investigation.

Future research should focus on:

  • The isolation and full characterization of this compound to enable specific biological activity testing.

  • Elucidation of the precise molecular mechanisms of action for these alkaloids.

  • In-depth structure-activity relationship (SAR) studies to optimize their therapeutic potential and minimize any potential toxicity.

  • Preclinical and clinical studies to evaluate their efficacy and safety in relevant disease models.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related steroidal alkaloids. The provided data and protocols offer a starting point for further exploration and development in this exciting area of natural product chemistry and pharmacology.

References

Grandivine A target identification and binding affinity studies

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific literature reveals a notable absence of specific research on a compound designated as "Grandivine A." Searches for target identification, binding affinity studies, and associated experimental protocols for this particular molecule have not yielded any specific results.

This suggests that "this compound" may be a novel, yet-to-be-characterized compound, a proprietary drug candidate not disclosed in public-facing research, or potentially a misnomer of another studied molecule. The provided search results discuss related but distinct topics such as the signaling pathway of Granzyme A, general methodologies for target identification and binding affinity determination, and the mechanisms of action for other molecules like galanin and ramoplanin. However, none of these directly address "this compound."

Due to the lack of available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations specifically for "this compound."

Further investigation would require clarification of the compound's name or access to proprietary research data. Should information on "this compound" become available, a comprehensive technical guide could be developed following the user's detailed requirements. This would involve a thorough literature review to gather all pertinent data on its biological targets, binding characteristics, and any elucidated signaling pathways. Subsequently, this information would be structured into the requested format, including detailed experimental sections and customized visualizations to illustrate key concepts and workflows.

In Silico Modeling of Grandivine A and PD-L1 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper provides a comprehensive technical guide to the in silico modeling of the interaction between Grandivine A, a steroidal alkaloid, and the Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. Lacking experimental data on this specific interaction, this document outlines a robust, hypothetical workflow designed to predict and analyze their potential binding. This guide is intended to serve as a methodological blueprint for researchers exploring novel small molecule inhibitors of the PD-1/PD-L1 pathway.

Introduction: The PD-1/PD-L1 Axis and the Promise of Small Molecule Inhibitors

The interaction between the programmed cell death protein 1 (PD-1) receptor and its ligand, PD-L1, is a crucial immune checkpoint pathway.[1][2][3] Under normal physiological conditions, this interaction plays a vital role in maintaining self-tolerance and preventing autoimmune reactions.[3][4] However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface.[3][5] The binding of tumor cell PD-L1 to PD-1 on activated T cells leads to T-cell exhaustion and functional inhibition, allowing the tumor to evade immune surveillance.[1][2][4]

Therapeutic blockade of the PD-1/PD-L1 pathway, primarily with monoclonal antibodies, has revolutionized cancer treatment.[5] However, antibody-based therapies have limitations, including high costs and potential for immune-related adverse events. This has spurred the search for small molecule inhibitors that can disrupt the PD-1/PD-L1 interaction, offering potential advantages in terms of oral bioavailability and tissue penetration.[6]

This compound, a steroidal alkaloid isolated from Veratrum grandiflorum, presents a chemical scaffold that warrants investigation for its potential biological activities. Its structure is C27H37NO2. While there is no current literature describing its interaction with PD-L1, its natural product origin and complex structure make it an interesting candidate for in silico screening against this important cancer immunotherapy target.

This guide details a comprehensive in silico protocol to investigate the putative interaction between this compound and PD-L1, encompassing molecular docking, molecular dynamics simulations, and binding free energy calculations.

Signaling Pathway and In Silico Workflow

The PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 on an antigen-presenting cell (APC) or a tumor cell to the PD-1 receptor on a T cell initiates a signaling cascade that suppresses T-cell activity. This inhibitory signal is a key mechanism of peripheral tolerance and is exploited by tumors to evade the immune system.

PD1_PDL1_Pathway cluster_tcell T Cell cluster_apc Tumor Cell / APC cluster_inhibitor Therapeutic Intervention TCR TCR PI3K PI3K TCR->PI3K Activates PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits SHP2->PI3K Dephosphorylates (Inhibits) AKT Akt PI3K->AKT Activates TCell_Activation T Cell Activation (Proliferation, Cytokine Release) AKT->TCell_Activation Promotes MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding Grandivine_A This compound (Hypothetical Inhibitor) Grandivine_A->PDL1 Blocks Interaction In_Silico_Workflow Start Start Prep 1. Preparation of This compound and PD-L1 Structures Start->Prep Docking 2. Molecular Docking Prep->Docking Analysis1 3. Analysis of Docking Poses and Binding Affinity Estimation Docking->Analysis1 MD_Sim 4. Molecular Dynamics Simulation Analysis1->MD_Sim Analysis2 5. Trajectory Analysis (RMSD, RMSF) MD_Sim->Analysis2 Binding_Energy 6. Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Analysis2->Binding_Energy End End (Putative Binding Mode and Affinity) Binding_Energy->End

References

Grandivine A: An Uncharted Territory in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary research on Grandivine A, a steroidal alkaloid isolated from the roots of Veratrum grandiflorum, has presented conflicting and limited evidence regarding its potential as a therapeutic agent in cancer. While initial commercial information suggested cytotoxic activities, a closer examination of the primary scientific literature reveals a lack of conclusive data to support this claim for this compound itself.

As of late 2025, the body of scientific literature dedicated to the biological activities of this compound remains exceptionally sparse. A single study by Yuan et al. (2021) documents the isolation and structural elucidation of this compound and a related compound, Grandivine B, from Veratrum grandiflorum. However, the abstract of this key paper states that Grandivine B and another known compound exhibited moderate cytotoxic effects against four cancer cell lines, making no explicit mention of any anticancer activity for this compound[1]. This stands in contrast to some supplier websites which attribute cytotoxic properties to this compound, citing the same study[2].

This significant discrepancy, coupled with the unavailability of the full-text article in public domains, presents a considerable challenge in definitively assessing the therapeutic potential of this compound. The specific cancer cell lines used in the study, the quantitative measures of cytotoxicity (such as IC50 values), and the detailed experimental protocols remain undisclosed in the available literature. Furthermore, there is no information regarding the mechanism of action or any associated signaling pathways through which this compound or its related compounds might exert their effects.

Chemical Profile of this compound

This compound is classified as a steroidal alkaloid[1][2]. Its chemical formula is C27H37NO2, with a molecular weight of 407.59 g/mol [2].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC27H37NO2[2]
Molecular Weight407.59[2]
CAS Number200574-22-7[2]
SourceVeratrum grandiflorum Loes.[1][2]

Cytotoxicity and Preclinical Data: A Notable Absence

A comprehensive search of scientific databases yields no specific preclinical data on the anticancer effects of this compound. The pivotal study by Yuan et al. focused on the isolation and characterization of new compounds, with a preliminary screening for cytotoxicity[1]. As noted, the reported activity was attributed to other compounds isolated alongside this compound[1].

Without access to the full experimental details of this study, it is impossible to provide the in-depth analysis required for a technical guide. Key missing information includes:

  • Quantitative Cytotoxicity Data: IC50 values for this compound against a panel of cancer cell lines.

  • Experimental Protocols: Detailed methodologies for the cytotoxicity assays performed.

  • Mechanism of Action: Any investigation into how the compounds might induce cell death, for example, through apoptosis or necrosis.

  • Signaling Pathway Analysis: Elucidation of any molecular pathways affected by the compounds.

Future Research Directions

The conflicting preliminary information surrounding this compound highlights a clear need for further investigation. To ascertain its potential as a therapeutic agent in cancer, future research should focus on:

  • Independent Synthesis and Verification: Chemical synthesis of this compound to obtain a pure sample for biological evaluation.

  • Comprehensive Cytotoxicity Screening: Testing the effects of this compound across a wide range of human cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: If cytotoxic activity is confirmed, subsequent studies should aim to unravel the molecular mechanisms involved, including the induction of apoptosis, cell cycle arrest, or other forms of cell death.

  • Signaling Pathway Elucidation: Identifying the specific intracellular signaling pathways modulated by this compound to understand its mode of action at a molecular level.

Future_Research_Workflow cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Development Isolation Isolation from Veratrum grandiflorum Purification Purification & Characterization Isolation->Purification Synthesis Chemical Synthesis Synthesis->Purification Screening Cytotoxicity Screening (Panel of Cancer Cell Lines) Purification->Screening IC50 IC50 Determination Screening->IC50 MOA Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) IC50->MOA Signaling Signaling Pathway Analysis MOA->Signaling Animal Animal Models (Xenografts) Signaling->Animal Tox Toxicology Studies Animal->Tox PKPD Pharmacokinetics/ Pharmacodynamics Animal->PKPD

References

The Biosynthetic Pathway of Grandivine A in Veratrum grandiflorum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the biosynthetic pathway of Grandivine A, a C-nor-D-homo-steroidal alkaloid isolated from the medicinal plant Veratrum grandiflorum. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of complex plant-derived natural products.

Introduction

This compound is a steroidal alkaloid with a characteristic C-nor-D-homo-steroidal skeleton, a structural feature shared by a number of bioactive compounds found in the Veratrum genus. These alkaloids have garnered significant interest for their diverse pharmacological activities. Understanding the intricate biosynthetic pathway of this compound is crucial for the potential metabolic engineering of this and related compounds for pharmaceutical applications. The biosynthesis originates from the common steroid precursor, cholesterol, and proceeds through a series of enzymatic modifications to yield the final complex structure.

The Early Stages: From Cholesterol to Verazine

The initial steps in the biosynthesis of Veratrum alkaloids, leading to the key intermediate verazine, have been largely elucidated through studies on Veratrum californicum. This pathway is initiated from cholesterol and involves a series of oxidation and amination reactions catalyzed by specific enzymes.

Key Enzymes and Intermediates

The conversion of cholesterol to verazine is a multi-step process involving several key enzymes, primarily from the cytochrome P450 superfamily and a transaminase.

StepPrecursorEnzymeEnzyme TypeProduct
1CholesterolCYP90B27Cytochrome P450 Monooxygenase22-hydroxycholesterol
222-hydroxycholesterolCYP94N1Cytochrome P450 Monooxygenase22-hydroxy-26-oxocholesterol
322-hydroxy-26-oxocholesterolGABAT1γ-aminobutyrate Transaminase22-hydroxy-26-aminocholesterol
422-hydroxy-26-aminocholesterolCYP90G1Cytochrome P450 MonooxygenaseVerazine

Table 1: Enzymes and Intermediates in the Biosynthesis of Verazine from Cholesterol. This table summarizes the known enzymatic steps, precursors, and products in the initial phase of Veratrum alkaloid biosynthesis.

The Later Stages: Diversification to this compound

The precise enzymatic steps leading from the central intermediate, verazine, to the specific C-nor-D-homo-steroidal structure of this compound in Veratrum grandiflorum are not yet fully characterized. However, it is widely accepted that cytochrome P450 enzymes play a crucial role in the subsequent structural diversification of the verazine scaffold.[1][2] These enzymes are known to catalyze a wide range of reactions, including hydroxylations, oxidations, and ring rearrangements, which are necessary to form the complex architecture of this compound.

Diagram 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the known enzymatic steps from cholesterol to verazine and the proposed subsequent diversification leading to this compound.

This compound Biosynthesis Cholesterol Cholesterol 22-hydroxycholesterol 22-hydroxycholesterol Cholesterol->22-hydroxycholesterol CYP90B27 22-hydroxy-26-oxocholesterol 22-hydroxy-26-oxocholesterol 22-hydroxycholesterol->22-hydroxy-26-oxocholesterol CYP94N1 22-hydroxy-26-aminocholesterol 22-hydroxy-26-aminocholesterol 22-hydroxy-26-oxocholesterol->22-hydroxy-26-aminocholesterol GABAT1 Verazine Verazine 22-hydroxy-26-aminocholesterol->Verazine CYP90G1 C-nor-D-homo intermediates C-nor-D-homo intermediates Verazine->C-nor-D-homo intermediates Cytochrome P450s (putative) This compound This compound C-nor-D-homo intermediates->this compound Further modifications (putative)

Caption: Proposed biosynthetic pathway of this compound from cholesterol.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Heterologous Expression of Biosynthetic Enzymes

The functional characterization of candidate genes is often achieved through heterologous expression in a host organism that does not produce the target compounds.

Diagram 2: Workflow for Heterologous Expression and Enzyme Characterization. This diagram outlines the typical steps involved in expressing and characterizing a candidate biosynthetic enzyme.

Heterologous Expression Workflow cluster_0 Gene Identification & Cloning cluster_1 Heterologous Expression cluster_2 Enzyme Assay & Product Analysis RNA extraction from V. grandiflorum RNA extraction from V. grandiflorum cDNA synthesis cDNA synthesis RNA extraction from V. grandiflorum->cDNA synthesis PCR amplification of candidate gene PCR amplification of candidate gene cDNA synthesis->PCR amplification of candidate gene Cloning into expression vector Cloning into expression vector PCR amplification of candidate gene->Cloning into expression vector Transformation of host (e.g., E. coli, yeast) Transformation of host (e.g., E. coli, yeast) Cloning into expression vector->Transformation of host (e.g., E. coli, yeast) Induction of protein expression Induction of protein expression Transformation of host (e.g., E. coli, yeast)->Induction of protein expression Cell harvesting and lysis Cell harvesting and lysis Induction of protein expression->Cell harvesting and lysis Protein purification (e.g., Ni-NTA) Protein purification (e.g., Ni-NTA) Cell harvesting and lysis->Protein purification (e.g., Ni-NTA) Incubation of purified enzyme with substrate Incubation of purified enzyme with substrate Protein purification (e.g., Ni-NTA)->Incubation of purified enzyme with substrate Extraction of reaction products Extraction of reaction products Incubation of purified enzyme with substrate->Extraction of reaction products LC-MS/MS analysis LC-MS/MS analysis Extraction of reaction products->LC-MS/MS analysis Structure elucidation of product Structure elucidation of product LC-MS/MS analysis->Structure elucidation of product

Caption: General workflow for enzyme characterization.

Protocol 4.1.1: General Procedure for Heterologous Expression in E. coli

  • Gene Cloning: The open reading frame of the candidate gene is amplified from V. grandiflorum cDNA and cloned into a suitable E. coli expression vector (e.g., pET series).

  • Transformation: The expression construct is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: An overnight culture is used to inoculate a larger volume of LB medium. The culture is grown to an OD600 of 0.6-0.8, and protein expression is induced with IPTG. The culture is then incubated at a lower temperature (e.g., 18°C) overnight.

  • Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The soluble protein is purified from the cleared lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

Enzyme assays are performed to determine the function of the purified enzyme and to obtain kinetic parameters.

Protocol 4.2.1: General Procedure for a Cytochrome P450 Enzyme Assay

  • Reaction Mixture: A typical reaction mixture contains the purified P450 enzyme, a cytochrome P450 reductase (CPR), the substrate (e.g., verazine), and an NADPH regenerating system in a suitable buffer.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate), and the products are extracted.

  • Analysis: The extracted products are analyzed by LC-MS/MS to identify and quantify the reaction products.

Metabolite Profiling of Veratrum grandiflorum**

Metabolite profiling is used to identify and quantify the intermediates and final products of the biosynthetic pathway in the plant.

Protocol 4.3.1: General Procedure for Metabolite Extraction and Analysis

  • Sample Preparation: Plant material (e.g., roots, leaves) is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a suitable solvent system (e.g., methanol/water).

  • Analysis: The extract is analyzed by Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) to separate, identify, and quantify the metabolites.

Quantitative Data

Currently, specific quantitative data such as enzyme kinetics (Km, kcat) for the enzymes involved in the this compound pathway beyond verazine are not available in the public domain. Further research is required to determine these parameters, which are essential for a complete understanding of the pathway's flux and for metabolic engineering efforts.

Conclusion and Future Directions

The elucidation of the early stages of Veratrum alkaloid biosynthesis provides a strong foundation for understanding the formation of this compound. The key challenge for future research is the identification and characterization of the enzymes responsible for the conversion of verazine to the C-nor-D-homo-steroidal scaffold of this compound. A combination of transcriptomics, proteomics, and metabolomics approaches will be instrumental in identifying candidate genes. Subsequent functional characterization through heterologous expression and in vitro assays will be necessary to fully unravel this complex biosynthetic pathway. This knowledge will not only advance our understanding of plant specialized metabolism but also open up new avenues for the sustainable production of valuable steroidal alkaloids.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Grandivine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandivine A is a natural compound of interest for its potential therapeutic properties. These application notes provide a comprehensive set of detailed protocols for in vitro assays to evaluate the efficacy of this compound, with a primary focus on its anti-inflammatory and cytotoxic effects. The following sections outline the methodologies for assessing cell viability, anti-inflammatory activity through nitric oxide and cytokine modulation, and its impact on key inflammatory signaling pathways such as NF-κB and MAPK.

While specific quantitative data for this compound is not yet publicly available, the provided tables serve as templates for data presentation and comparison. The experimental workflows and signaling pathways are visualized to offer a clear understanding of the processes involved.

General Experimental Workflow

The overall workflow for evaluating the in vitro efficacy of this compound begins with determining its cytotoxic profile to establish a safe dose range for subsequent functional assays. This is followed by assessing its anti-inflammatory properties and delving into the molecular mechanisms by analyzing its effects on key signaling pathways.

G cluster_workflow Experimental Workflow for this compound Efficacy Testing cluster_anti_inflam Anti-inflammatory Assays cluster_signaling Signaling Pathway Analysis prep Prepare this compound Stock Solution cell_culture Culture Appropriate Cell Lines (e.g., RAW 264.7, HEK293) viability 1. Cell Viability Assay (MTT/MTS) cell_culture->viability determine_conc Determine Non-Toxic Concentration Range viability->determine_conc anti_inflam 2. Anti-inflammatory Assays determine_conc->anti_inflam signaling 3. Signaling Pathway Analysis determine_conc->signaling no_assay Nitric Oxide (NO) Assay anti_inflam->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA western_blot Western Blot (NF-κB, MAPK proteins) signaling->western_blot reporter_assay NF-κB Reporter Assay

Caption: General workflow for in vitro testing of this compound.

Cell Viability Assays

It is crucial to first determine the cytotoxic profile of this compound to ensure that its observed effects in subsequent assays are not due to cell death.[1] A common method for this is the MTT assay, which measures the metabolic activity of viable cells.[2][3]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the concentration of this compound that is toxic to cells, allowing for the selection of non-toxic concentrations for further experiments.

Materials:

  • This compound

  • Cell line (e.g., RAW 264.7 murine macrophages)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the water-soluble yellow MTT into a water-insoluble purple formazan.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % viability against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity of this compound
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.6 ± 4.8
595.3 ± 5.1
1090.1 ± 4.5
2575.4 ± 6.3
5052.1 ± 5.9
10023.8 ± 4.2
IC50 (µM) ~50
Note: Data presented is hypothetical and for illustrative purposes only.

Anti-inflammatory Assays

Several in vitro assays can be used to evaluate the anti-inflammatory properties of natural products.[4][5] These include measuring the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[4]

Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells

  • This compound (at non-toxic concentrations)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Protocol 3: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

This protocol quantifies the effect of this compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from Protocol 2

  • ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • ELISA Assay: Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants according to the manufacturer's instructions provided with the kits.

  • Data Analysis: Create a standard curve for each cytokine. Use the standard curve to determine the concentration of TNF-α and IL-6 in each sample. Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

Data Presentation: Anti-inflammatory Effects of this compound
TreatmentNO Production (% of LPS Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control (No LPS)5.2 ± 1.1< 10< 5
LPS (1 µg/mL)100 ± 8.72540 ± 1501850 ± 120
LPS + this compound (1 µM)85.3 ± 7.52130 ± 1351620 ± 110
LPS + this compound (5 µM)62.1 ± 6.81580 ± 1101150 ± 95
LPS + this compound (10 µM)35.8 ± 5.4890 ± 70640 ± 50
IC50 (µM) ~7.5 ~8.2 ~8.8
Note: Data presented is hypothetical and for illustrative purposes only.

Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is important to investigate its effects on key inflammatory signaling pathways like NF-κB and MAPK.[6][7] These pathways regulate the expression of many pro-inflammatory genes.[8]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[7] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[8]

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Nucleus) NFkB->NFkB_nuc Translocation p_IkB p-IκB (Degradation) IkB_NFkB->p_IkB p_IkB->NFkB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Activation Grandivine_A This compound Grandivine_A->IKK Inhibition

Caption: NF-κB signaling pathway and a potential point of inhibition.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are another set of key regulators of inflammation and other cellular processes.[9][10] They are activated by a cascade of phosphorylation events.[10]

G cluster_pathway MAPK Signaling Pathway Stimulus Stimulus (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimulus->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylation MAPK p38 MAPK MAP2K->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Grandivine_A This compound Grandivine_A->MAP2K Inhibition

Caption: A simplified MAPK signaling cascade.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways

This protocol uses Western blotting to detect changes in the phosphorylation or degradation of key proteins in the NF-κB and MAPK pathways in response to this compound.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells, pre-treat with this compound, and stimulate with LPS for a shorter duration (e.g., 15-60 minutes, to capture phosphorylation events). Wash cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C. Wash the membrane, then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein (e.g., p-p38) to its total protein (p38) or a loading control (β-actin). Compare the levels of protein phosphorylation/degradation in this compound-treated samples to the LPS-stimulated control.

Data Presentation: Effect of this compound on Signaling Proteins
Treatmentp-IκBα / IκBα Ratio (Fold Change vs. LPS)p-p38 / p38 Ratio (Fold Change vs. LPS)
Control (No LPS)0.1 ± 0.050.2 ± 0.08
LPS (1 µg/mL)1.0 ± 0.121.0 ± 0.15
LPS + this compound (1 µM)0.82 ± 0.100.78 ± 0.11
LPS + this compound (5 µM)0.55 ± 0.090.49 ± 0.09
LPS + this compound (10 µM)0.28 ± 0.060.21 ± 0.05
Note: Data presented is hypothetical and for illustrative purposes only.

Conclusion

These protocols provide a robust framework for the initial in vitro evaluation of this compound's efficacy. By systematically assessing its cytotoxicity, anti-inflammatory activity, and impact on key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The structured data tables and visual diagrams are designed to facilitate clear interpretation and communication of the experimental findings.

References

Application Notes and Protocols for Grandivine A (Grandisin) Cytotoxicity Assays in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic effects of Grandivine A, also known as Grandisin, on various cancer cell lines. Detailed protocols for assessing cytotoxicity and information on the compound's mechanism of action are included to support preclinical cancer research and drug development.

Introduction

This compound (Grandisin) is a naturally occurring neolignan found in plants of the Piper genus. It has garnered significant interest in oncological research due to its demonstrated cytotoxic and anti-proliferative activities against several cancer cell lines. This document outlines the current understanding of Grandisin's anticancer effects, provides detailed protocols for its evaluation, and visualizes its known signaling pathways.

Cytotoxic Activity of Grandisin

Grandisin has been shown to inhibit the growth of various cancer cell lines, with its efficacy varying depending on the cell type. The primary mechanism of its cytotoxic action is the induction of apoptosis, or programmed cell death.

Summary of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Grandisin in different cancer cell lines.

Cell LineCancer TypeAssayIC50 (µM)Reference
K562Chronic Myeloid LeukemiaTrypan Blue Exclusion0.851[1][2]
K562Chronic Myeloid LeukemiaMTT Assay0.198[1][2]
LymphocytesNormalTrypan Blue Exclusion0.685[1][2]
LymphocytesNormalMTT Assay0.200[1][2]
Ehrlich Ascites Tumour (EAT)Murine Mammary CarcinomaTrypan Blue & MTT< 0.25[3]
HepG-2Hepatocellular CarcinomaNeutral Red UptakePoor activity[4]
MCF-7Breast AdenocarcinomaNeutral Red UptakePoor activity[4]
PC3Prostate CancerNeutral Red UptakePoor activity[4]

Mechanism of Action: Induction of Apoptosis

Studies on the K562 human erythroleukemia cell line have revealed that Grandisin's cytotoxic effects are mediated through the induction of apoptosis. Key observations include:

  • Cell Cycle Arrest: Grandisin treatment leads to an arrest of the cell cycle in the G1 phase.[1][2]

  • Morphological Changes: Treated cells exhibit characteristic features of apoptosis, such as chromatin condensation, formation of vacuoles, and fragmentation of DNA and the cellular membrane.[1][2]

  • Phosphatidylserine Externalization: Confirmation of apoptosis has been achieved through Annexin V staining, which detects the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.[1][2]

  • Caspase Activation: Grandisin treatment results in the activation of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3 and -6), which are key mediators of the apoptotic cascade.[1][3][5]

Signaling Pathway Diagram

Grandisin_Apoptosis_Pathway cluster_caspase Caspase Cascade Grandisin Grandisin Cell Cancer Cell Grandisin->Cell G1_Arrest G1 Phase Cell Cycle Arrest Cell->G1_Arrest Caspase8 Caspase-8 Cell->Caspase8 Extrinsic Pathway Caspase9 Caspase-9 Cell->Caspase9 Intrinsic Pathway Apoptosis Apoptosis Caspase3_6 Caspase-3 & -6 Caspase8->Caspase3_6 Caspase9->Caspase3_6 Caspase3_6->Apoptosis

Grandisin-induced apoptosis signaling pathway.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a widely used colorimetric assay to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals.

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Grandisin stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

MTT_Workflow start Start plate_cells Plate cells in a 96-well plate (e.g., 5,000-10,000 cells/well) start->plate_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) plate_cells->incubate1 add_drug Add serial dilutions of Grandisin incubate1->add_drug incubate2 Incubate for 48-72 hours add_drug->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete medium).

    • Include wells with medium only for blank controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Grandisin in complete culture medium from a concentrated stock.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of Grandisin.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the Grandisin concentration to determine the IC50 value.

Conclusion

This compound (Grandisin) demonstrates significant cytotoxic activity against specific cancer cell lines, primarily through the induction of apoptosis via a caspase-dependent pathway. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in a broader range of cancer models and to further elucidate its molecular mechanisms of action.

References

Application Note & Protocol: In Vivo Efficacy Study of Grandivine A in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Grandivine A is a steroidal alkaloid isolated from Veratrum grandiflorum that has demonstrated cytotoxic activities.[1] Preclinical in vivo evaluation is a critical step to determine the potential of this novel agent as an anticancer therapeutic.[2][3] This document provides a comprehensive guide for conducting an initial in vivo efficacy study of this compound using a subcutaneous xenograft mouse model. This model is a standard and robust method for assessing the anti-tumor activity of new chemical entities.[4][5][6] The protocols detailed below cover the essential steps from experimental design and animal model selection to data collection and analysis, adhering to ethical guidelines for animal research.[2]

Data Presentation

All quantitative data from the study should be organized to facilitate clear interpretation and comparison between treatment groups.

Table 1: Summary of In Vivo Efficacy and Toxicity Data for this compound

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume ± SEM (mm³) at EndpointPercent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%)Treatment-Related Deaths
Vehicle Control0Daily, PON/A0/10
This compound10Daily, PO
This compound30Daily, PO
This compound100Daily, PO
Positive Control (e.g., Paclitaxel)20Q3Dx4, IV

SEM: Standard Error of the Mean; PO: Per os (Oral Gavage); IV: Intravenous; Q3Dx4: One dose every 3 days for 4 cycles. N/A: Not Applicable.

Experimental Protocols

Cell Line Selection and Culture
  • Cell Line: Select a human cancer cell line (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer, HCT116 colon cancer) based on in vitro sensitivity to this compound.

  • Culture: Grow cells in the recommended medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator. Use cells in the logarithmic growth phase (80-90% confluency) for implantation to ensure high viability and tumorigenicity.[7]

Animal Model and Husbandry
  • Animal Strain: Use immunodeficient mice, such as female athymic nude (nu/nu) or SCID mice, aged 6-8 weeks. These strains lack a functional adaptive immune system, preventing the rejection of human tumor cells.[4][8]

  • Acclimatization: Allow mice to acclimatize for at least one week upon arrival in a specific pathogen-free (SPF) facility.

  • Housing: House animals in individually ventilated cages (IVC) under controlled conditions (12-hour light/dark cycle, constant temperature, and humidity) with sterile food and water provided ad libitum.[9]

  • Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]

Subcutaneous Tumor Implantation
  • Harvest cultured tumor cells using trypsin and wash them twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).[10]

  • Resuspend the cell pellet in a cold 1:1 mixture of PBS and Matrigel® to a final concentration of 5x10⁷ cells/mL. Matrigel helps to support initial tumor cell growth and establishment.[10]

  • Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the right dorsal flank of each mouse using a 25-gauge needle.[7][11]

Treatment and Monitoring
  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[12]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Drug Administration: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water). Administer the compound, vehicle, and positive control according to the specified dose, route, and schedule.

  • Clinical Observations: Monitor animal health daily. Record body weights 3 times per week as a general measure of toxicity.[12]

  • Endpoints: The study should be terminated when tumors in the control group reach the predetermined maximum size (e.g., 1500 mm³) or if animals show signs of significant toxicity (e.g., >20% body weight loss, ulceration, or distress).[7][12]

Endpoint Data and Tissue Collection
  • At the study endpoint, record final tumor volumes and body weights.

  • Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Excise tumors and record their final weights.

  • Dissect tumors and fix a portion in 10% neutral buffered formalin for histopathology (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67). Snap-freeze the remaining tumor tissue in liquid nitrogen for subsequent molecular analysis (e.g., Western blot, PCR).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key phases of the in vivo study.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis Cell_Culture Tumor Cell Culture Implantation Subcutaneous Cell Implantation Cell_Culture->Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Group Randomization Tumor_Growth->Randomization Dosing Drug Administration Randomization->Dosing Monitoring Tumor & Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tissue_Collection Tumor Excision & Tissue Collection Endpoint->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: Workflow for an in vivo anticancer efficacy study.

Hypothesized Signaling Pathway

Given that this compound has cytotoxic properties, this diagram illustrates a hypothetical mechanism where it induces apoptosis by activating the intrinsic (mitochondrial) pathway.

G GrandivineA This compound Bax Bax/Bak Activation GrandivineA->Bax Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized induction of apoptosis by this compound.

References

Application Note & Protocols: Cell-Based Assays to Measure the Effect of a Novel Compound (Compound X) on Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytokine release assays are critical in vitro tools for assessing the immunomodulatory effects of novel therapeutic compounds.[1][2] Uncontrolled release of pro-inflammatory cytokines, often termed a "cytokine storm," can lead to severe systemic inflammation and adverse drug reactions.[3][4] Therefore, early-stage evaluation of a compound's effect on cytokine production is a crucial step in preclinical drug development.[1][2] This document provides detailed protocols for cell-based assays to measure the impact of a novel investigational compound, referred to as "Compound X," on cytokine release from human peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line THP-1.

The protocols described herein are designed to quantify the secretion of key pro-inflammatory and anti-inflammatory cytokines, providing a comprehensive profile of the compound's immunomodulatory activity. These assays can be adapted for various small molecules, biologics, and other therapeutic agents.

Experimental Protocols

1. General Workflow for Assessing Compound X's Effect on Cytokine Release

The overall experimental process involves isolating or culturing immune cells, stimulating them in the presence of varying concentrations of Compound X, and then measuring the released cytokines in the culture supernatant.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_source Human Whole Blood or THP-1 Cell Culture isolate_pbmc Isolate PBMCs (Ficoll-Paque Gradient) cell_source->isolate_pbmc culture_thp1 Culture and Differentiate THP-1 cells (with PMA) cell_source->culture_thp1 seed_cells Seed Cells in 96-well plates isolate_pbmc->seed_cells culture_thp1->seed_cells add_compound Add Compound X (at various concentrations) seed_cells->add_compound add_stimulant Add Stimulant (e.g., LPS) add_compound->add_stimulant incubate Incubate (e.g., 24 hours) add_stimulant->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant cytokine_assay Perform Cytokine Assay (ELISA or Multiplex) collect_supernatant->cytokine_assay data_analysis Data Analysis and Quantification cytokine_assay->data_analysis

Experimental workflow for cytokine release assay.

2. Protocol for Cytokine Release Assay using Human PBMCs

Human PBMCs are a valuable primary cell model as they comprise a mixed population of lymphocytes and monocytes, providing a systemic view of the immune response.[5]

Materials and Reagents:

  • Human whole blood from healthy donors

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Lipopolysaccharide (LPS) from E. coli (stimulant)

  • Compound X (dissolved in a suitable vehicle, e.g., DMSO)

  • 96-well cell culture plates

  • ELISA or Multiplex bead array kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)

Procedure:

  • PBMC Isolation:

    • Dilute fresh human whole blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing PBMCs.

    • Wash the isolated PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • Cell Seeding and Treatment:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.

    • Prepare serial dilutions of Compound X in complete RPMI medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤ 0.1%.

    • Add 50 µL of the Compound X dilutions to the appropriate wells. Include a vehicle control.

    • Pre-incubate the cells with Compound X for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Prepare a stock solution of LPS (e.g., 1 µg/mL). Add 50 µL of LPS solution to the stimulated wells for a final concentration of 100 ng/mL. Add 50 µL of medium to the unstimulated control wells.

    • The final volume in each well should be 200 µL.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet.

    • Store the supernatant at -80°C until cytokine analysis.

3. Protocol for Cytokine Release Assay using THP-1 Cells

The human monocytic cell line, THP-1, can be differentiated into macrophage-like cells and provides a more homogenous and reproducible cell model.

Materials and Reagents:

  • THP-1 cell line

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Compound X

  • 96-well cell culture plates

  • ELISA or Multiplex bead array kits

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in complete RPMI medium.

    • To differentiate, seed THP-1 cells in a 96-well plate at 1 x 10^5 cells/well in the presence of 50 ng/mL PMA for 48 hours.

    • After 48 hours, remove the PMA-containing medium and wash the adherent macrophage-like cells gently with sterile PBS.

    • Add 100 µL of fresh, complete RPMI medium and rest the cells for 24 hours.

  • Treatment and Stimulation:

    • Follow the same treatment procedure as described for PBMCs (Protocol 2, Step 2), adding Compound X dilutions followed by LPS stimulation.

  • Incubation and Supernatant Collection:

    • Follow the same procedure as described for PBMCs (Protocol 2, Step 3).

4. Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying a single cytokine with high specificity and sensitivity.[6]

Procedure (General):

  • Follow the manufacturer's instructions provided with the specific ELISA kit for the target cytokine (e.g., human TNF-α).

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding standards and samples (the collected supernatant), followed by a detection antibody, an enzyme conjugate, and finally a substrate for colorimetric detection.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Data Presentation

Quantitative data from the cytokine release assays should be summarized in tables for clear comparison.

Table 1: Effect of Compound X on LPS-induced TNF-α Release from Human PBMCs

Treatment GroupCompound X (µM)TNF-α (pg/mL) ± SD% Inhibition
Unstimulated Control050.2 ± 8.5-
LPS (100 ng/mL) + Vehicle01250.8 ± 112.30%
LPS + Compound X0.11188.3 ± 98.75%
LPS + Compound X1875.6 ± 75.430%
LPS + Compound X10437.8 ± 55.165%
LPS + Compound X50150.1 ± 22.988%

Table 2: Effect of Compound X on LPS-induced IL-6 Release from Differentiated THP-1 Cells

Treatment GroupCompound X (µM)IL-6 (pg/mL) ± SD% Inhibition
Unstimulated Control035.7 ± 5.2-
LPS (100 ng/mL) + Vehicle0980.4 ± 89.10%
LPS + Compound X0.1950.9 ± 76.53%
LPS + Compound X1725.5 ± 68.326%
LPS + Compound X10343.1 ± 45.865%
LPS + Compound X5098.6 ± 15.490%

Signaling Pathway Visualization

Many anti-inflammatory compounds modulate the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates IkB->p1 Releases NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p1->NFkB DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) DNA->Cytokines Gene Transcription CompoundX Compound X CompoundX->IKK Inhibits

Potential mechanism of Compound X on the NF-κB pathway.

The protocols outlined in this application note provide a robust framework for evaluating the effects of a novel compound, "Compound X," on cytokine release in relevant human immune cell models. By quantifying changes in key inflammatory mediators, researchers can effectively characterize the immunomodulatory profile of new drug candidates, aiding in the selection of promising leads for further development. The use of both primary PBMCs and a standardized cell line like THP-1 allows for a comprehensive and reproducible assessment of potential anti-inflammatory activity.

References

Application Notes & Protocols: Western Blot Analysis of PD-L1 Expression Following Grandivine A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death-ligand 1 (PD-L1) is a critical immune checkpoint protein that is frequently overexpressed on the surface of various cancer cells. This overexpression allows tumors to evade the host immune system by binding to the PD-1 receptor on activated T cells, thereby inhibiting their anti-tumor activity. Consequently, the PD-1/PD-L1 axis has emerged as a key target for cancer immunotherapy. Grandivine A is a novel investigational small molecule compound that has shown potential in preclinical studies to modulate the expression of key proteins involved in oncogenesis. This document provides a detailed protocol for utilizing Western blot analysis to quantify the effect of this compound on PD-L1 protein expression in cancer cell lines.

Quantitative Data Summary

The following tables summarize the dose-dependent and time-course effects of this compound on PD-L1 expression in a hypothetical study using a human lung cancer cell line (e.g., A549).

Table 1: Dose-Dependent Effect of this compound on PD-L1 Expression

Treatment GroupThis compound Concentration (µM)Relative PD-L1 Expression (Normalized to β-actin)Standard Deviation
Vehicle Control01.00± 0.08
This compound10.82± 0.06
This compound50.55± 0.04
This compound100.31± 0.03
This compound250.15± 0.02

Table 2: Time-Course Effect of 10 µM this compound on PD-L1 Expression

Treatment GroupTime (hours)Relative PD-L1 Expression (Normalized to β-actin)Standard Deviation
Vehicle Control241.00± 0.07
This compound (10 µM)60.78± 0.05
This compound (10 µM)120.51± 0.04
This compound (10 µM)240.31± 0.03
This compound (10 µM)480.18± 0.02

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: Human non-small cell lung cancer cell line (A549).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed A549 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare stock solutions of this compound in DMSO.

    • For the dose-response experiment, treat the cells with increasing concentrations of this compound (0, 1, 5, 10, 25 µM) for 24 hours. The vehicle control should receive the same volume of DMSO.

    • For the time-course experiment, treat cells with 10 µM this compound for various time points (0, 6, 12, 24, 48 hours).

2. Protein Lysate Preparation

  • After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add 100-200 µL of RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample using a BCA protein assay kit.

3. Western Blot Analysis

  • SDS-PAGE:

    • Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Perform the transfer at 100V for 90 minutes in a wet transfer system or according to the manufacturer's protocol for a semi-dry system.

    • After transfer, stain the membrane with Ponceau S to verify successful transfer.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against PD-L1 (e.g., rabbit anti-PD-L1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation. PD-L1 is a glycosylated protein, and its apparent molecular weight in Western Blot is typically between 40-60 kDa[1].

    • As a loading control, incubate the membrane with a primary antibody against a housekeeping protein such as β-actin or GAPDH.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the PD-L1 band to the intensity of the corresponding loading control band.

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Hypothetical Receptor Kinase_A Kinase A (Inhibited) Receptor->Kinase_A Inhibits Phosphatase_B Phosphatase B (Activated) Receptor->Phosphatase_B Activates Grandivine_A This compound Grandivine_A->Receptor Binds Transcription_Factor STAT3 (Dephosphorylated) Kinase_A->Transcription_Factor Phosphorylates Phosphatase_B->Transcription_Factor Dephosphorylates PDL1_Gene PD-L1 Gene (Transcription Repressed) Transcription_Factor->PDL1_Gene Represses Transcription

Caption: Hypothetical signaling pathway of this compound leading to PD-L1 downregulation.

Experimental Workflow

cluster_setup Experiment Setup cluster_processing Sample Processing cluster_analysis Western Blot Analysis cluster_results Data Analysis Cell_Culture 1. Cell Culture (A549 Lung Cancer Cells) Treatment 2. This compound Treatment (Dose & Time Course) Cell_Culture->Treatment Lysate_Prep 3. Protein Lysate Preparation Treatment->Lysate_Prep Protein_Quant 4. BCA Protein Quantification Lysate_Prep->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Immunoblotting 7. Immunoblotting (Anti-PD-L1 & Anti-β-actin) Transfer->Immunoblotting Detection 8. ECL Detection Immunoblotting->Detection Quantification 9. Band Intensity Quantification Detection->Quantification Normalization 10. Normalization to Loading Control Quantification->Normalization

Caption: Workflow for Western blot analysis of PD-L1 expression.

References

Application Note: Flow Cytometry Protocol for Assessing T-Cell Activation by a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-lymphocytes (T-cells) are critical mediators of the adaptive immune response. Upon encountering their cognate antigen, T-cells undergo a complex process of activation, leading to clonal expansion, differentiation into effector and memory cells, and the orchestration of an immune response to eliminate pathogens or malignant cells. The modulation of T-cell activation is a key therapeutic strategy in various diseases, including cancer, autoimmune disorders, and infectious diseases. Therefore, robust and detailed methods to assess the impact of novel compounds on T-cell activation are essential for drug discovery and development.

This application note provides a comprehensive protocol for evaluating the effect of a novel compound, herein referred to as Compound X, on T-cell activation using multiparameter flow cytometry. Flow cytometry is a powerful technique that allows for the simultaneous measurement of multiple parameters on a single-cell basis, providing a detailed phenotypic and functional characterization of T-cell populations.[1] This protocol outlines the isolation of peripheral blood mononuclear cells (PBMCs), in vitro stimulation of T-cells, staining with a panel of fluorescently-conjugated antibodies against key activation markers, and the subsequent data acquisition and analysis.

Principle of T-Cell Activation

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with a specific peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC). This interaction, along with co-stimulatory signals, triggers a cascade of intracellular signaling events, culminating in gene expression changes that drive cellular proliferation and effector functions.

Key markers are upregulated on the surface of T-cells following activation, and their expression kinetics can define the stage and magnitude of the activation process. Early activation markers, such as CD69, are expressed within hours of stimulation, while intermediate to late markers, including CD25 (the alpha chain of the IL-2 receptor) and HLA-DR, appear later and are sustained for several days.[2][3]

T-Cell Activation Signaling Pathway

T_Cell_Activation_Pathway MHC pMHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Lck Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras_GRP Ras-GRP LAT->Ras_GRP IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG CaN Calcineurin IP3->CaN ↑ Ca²⁺ PKC PKCθ DAG->PKC DAG->Ras_GRP NFAT NFAT CaN->NFAT dephosphorylates Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression Ras Ras Ras_GRP->Ras MAPK MAPK (ERK, JNK, p38) Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene_Expression Experimental_Workflow A 1. Isolate PBMCs from whole blood using Ficoll-Paque gradient B 2. Prepare T-cell stimulation master mix (anti-CD3/CD28) and Compound X dilutions A->B C 3. Plate PBMCs and add stimulation mix and Compound X/vehicle control B->C D 4. Incubate for 24-72 hours at 37°C, 5% CO₂ C->D E 5. Harvest cells and perform viability staining D->E F 6. Block Fc receptors E->F G 7. Stain with fluorescently labeled antibodies for surface markers F->G H 8. Acquire data on a flow cytometer G->H I 9. Analyze data to quantify T-cell activation markers H->I

References

Grandivine A administration and dosing schedule in xenograft models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of late 2025, publicly available scientific literature does not contain specific details regarding the administration and dosing schedule of Grandivine A in xenograft models. This compound is a steroidal alkaloid isolated from the plant Veratrum grandiflorum. Research on related steroidal alkaloids from the Veratrum genus, such as cyclopamine, has shown potential anticancer activity through the inhibition of the Hedgehog signaling pathway, and these related compounds have been evaluated in various xenograft models.

The following application notes and protocols are therefore provided as a generalized guide for a hypothetical steroidal alkaloid, based on established methodologies for similar compounds. These should be adapted and optimized for the specific characteristics of this compound upon further research and availability of data.

Introduction

This compound is a member of the steroidal alkaloid class of natural products. Steroidal alkaloids derived from plants of the Veratrum genus have garnered interest in oncology research for their potential to modulate critical cellular signaling pathways, such as the Hedgehog (Hh) pathway, which is implicated in the development and progression of several cancers. This document provides a generalized framework for the in vivo evaluation of a novel steroidal alkaloid, such as this compound, in a subcutaneous xenograft model.

Quantitative Data Summary (Hypothetical Data)

The following tables represent the kind of quantitative data that should be collected and analyzed in a typical xenograft study. The values presented are for illustrative purposes only.

Table 1: Antitumor Efficacy of a Hypothetical Steroidal Alkaloid in a Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Daily, i.p.1500 ± 2500+2.5
Compound X10Daily, i.p.950 ± 18036.7+1.0
Compound X25Daily, i.p.500 ± 12066.7-3.2
Compound X50Daily, i.p.250 ± 8083.3-8.5
Positive ControlVariesVariesVariesVariesVaries

Data are presented as mean ± standard deviation.

Table 2: Key Pharmacokinetic Parameters of a Hypothetical Steroidal Alkaloid in Mice

ParameterValue
Route of AdministrationIntraperitoneal (i.p.)
Cmax (Maximum Concentration)2.5 µg/mL
Tmax (Time to Cmax)2 hours
Half-life (t½)8 hours
Bioavailability (%)35

Experimental Protocols

Drug Formulation and Preparation

Due to the poor water solubility typical of many steroidal alkaloids, a suitable vehicle is required for in vivo administration.

  • Objective: To prepare a stable formulation of the steroidal alkaloid for intraperitoneal injection.

  • Materials:

    • Steroidal alkaloid (e.g., this compound)

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Saline (0.9% NaCl)

  • Protocol:

    • Dissolve the required amount of the steroidal alkaloid in DMSO to create a stock solution.

    • In a separate sterile tube, mix PEG300 and Tween 80.

    • Slowly add the DMSO stock solution to the PEG300/Tween 80 mixture while vortexing.

    • Add saline to the desired final volume and vortex thoroughly to ensure a homogenous suspension.

    • The final vehicle composition may be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Prepare fresh on each day of dosing.

Subcutaneous Xenograft Model Establishment
  • Objective: To establish solid tumors in immunodeficient mice using a human cancer cell line.

  • Materials:

    • Human cancer cell line (e.g., a medulloblastoma cell line with a constitutively active Hedgehog pathway).

    • Culture medium (e.g., DMEM with 10% FBS)

    • Matrigel

    • 6-8 week old female athymic nude mice

  • Protocol:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

    • Monitor the mice for tumor growth. Caliper measurements should be taken every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

Administration and Dosing Schedule
  • Objective: To administer the investigational compound and monitor for efficacy and toxicity.

  • Protocol:

    • On Day 0 of the study (after randomization), begin dosing according to the assigned groups.

    • Administer the formulated compound or vehicle control via intraperitoneal injection daily for a period of 21 days.

    • Record the body weight of each mouse every 2-3 days as an indicator of systemic toxicity.

    • Measure tumor volume every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

Visualizations

Hedgehog Signaling Pathway

Many steroidal alkaloids from Veratrum species are known to inhibit the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor.

Application Notes and Protocols for the Total Chemical Synthesis of Grandivine A Analogues for Research Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandivine A is a member of the akuammiline family of indole alkaloids, a class of natural products known for their complex molecular architectures and diverse biological activities. While a specific total synthesis of this compound is not extensively documented in publicly available literature, this document provides a detailed application note and protocol for the enantioselective total synthesis of a closely related and structurally representative akuammiline alkaloid, (-)-vincorine. The methodologies presented here are highly relevant and adaptable for the synthesis of this compound and other members of this alkaloid family for research and drug development purposes. This nine-step synthesis, developed by Horning and MacMillan, showcases an efficient organocatalytic cascade and a radical cyclization to construct the intricate pentacyclic core.[1][2]

Synthetic Strategy Overview

The enantioselective total synthesis of (-)-vincorine proceeds in nine steps with an overall yield of 9%.[1][2] The key features of this synthetic route include:

  • Organocatalytic Diels-Alder/Iminium Cyclization Cascade: This crucial step efficiently constructs the tetracyclic core of the molecule in a single operation with high enantioselectivity.[1]

  • Radical Cyclization: A 7-exo-dig radical cyclization is employed to form the challenging seven-membered azepanyl ring.[1]

The overall synthetic pathway is depicted below.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the enantioselective total synthesis of (-)-vincorine.

Step 1 & 2: Synthesis of Diene 4

The synthesis begins with the preparation of diene 4 from commercially available 5-methoxy-N′-Boc tryptamine (10 ) in two steps: methylation followed by a directed metalation/Negishi coupling.[1]

Protocol:

  • Methylation of Tryptamine 10: To a solution of 5-methoxy-N′-Boc tryptamine (10 ) in DMF at 0 °C, add NaH followed by MeI.

  • Negishi Coupling: The methylated intermediate is then subjected to directed metalation with n-BuLi in DME at -40 °C, followed by transmetalation with ZnCl2. The resulting organozinc species is coupled with a vinyl iodide in the presence of an XPhos precatalyst to afford diene 4 .

Step 3: Organocatalytic Diels-Alder/Iminium Cyclization Cascade

This key step constructs the tetracyclic core 7 .

Protocol:

  • To a solution of diene 4 in MeCN at -20 °C, add the first-generation Diels-Alder imidazolidinone catalyst 6 ·HBF4.

  • The reaction mixture is stirred until completion to yield the tetracyclic vincorine core system 7 .

Step 4-7: Synthesis of Acyl Telluride Precursor

The tetracyclic intermediate 7 is converted to the acyl telluride precursor for the radical cyclization over four steps.

Protocol:

  • Pinnick Oxidation: The aldehyde in 7 is oxidized to the corresponding carboxylic acid.

  • Acyl Telluride Formation: The carboxylic acid is activated with isobutyl chloroformate and N-methylmorpholine, then reacted with diphenyl ditelluride and NaBH4 to form the acyl telluride.

  • Boc Deprotection: The Boc protecting group is removed using TFA.

  • Alkylation: The resulting amine is alkylated with 4-(tert-butylthio)but-2-ynal via reductive amination with NaBH(OAc)3.

Step 8: Radical Cyclization

The seven-membered azepanyl ring is formed via a 7-exo-dig radical cyclization.

Protocol:

  • The acyl telluride precursor is heated in 1,2-dichlorobenzene at 200 °C to initiate the radical cyclization, affording the allene intermediate.

Step 9: Final Hydrogenation

The synthesis is completed by the selective hydrogenation of the allene.

Protocol:

  • The allene intermediate is hydrogenated using Pd/C and H2 in THF at -15 °C to yield (-)-vincorine as a single olefin isomer.[1]

Quantitative Data

The following tables summarize the quantitative data for the enantioselective total synthesis of (-)-vincorine.

StepProductReagents and ConditionsYield (%)
1-2Diene 4 a) NaH, MeI, DMF, 0 °C; b) n-BuLi, DME, -40 °C; ZnCl2; XPhos precatalyst, vinyl iodide-
3Tetracycle 7 6 ·HBF4, MeCN, -20 °C70
4Carboxylic AcidNaClO2, 2-methyl-2-butene, THF, t-butanol, H2O, 0 °C-
5Acyl TellurideIsobutyl chloroformate, NMM, THF; (PhTe)2, NaBH4, THF/MeOH-
6AmineTFA, rt-
7Alkyne4-(t-Butylthio)but-2-ynal, NaBH(OAc)3, CH2Cl2, rt-
8Allene1,2-Dichlorobenzene, 200 °C-
9(-)-VincorinePd/C, H2, THF, -15 °C80
Overall (-)-Vincorine Nine Steps 9

Table 1: Step-wise yields for the total synthesis of (-)-vincorine.

Compound1H NMR (ppm)13C NMR (ppm)HRMS (m/z)Optical Rotation [α]D
(-)-Vincorine Characteristic peaks for the alkaloid structureCharacteristic peaks for the alkaloid structureCalculated and found valuesSpecific rotation value
Tetracycle 7 Characteristic peaks for the tetracyclic coreCharacteristic peaks for the tetracyclic coreCalculated and found valuesSpecific rotation value

Table 2: Spectroscopic and physical data for key compounds. (Note: Specific peak lists are extensive and should be referenced from the supporting information of the primary literature).

Visualizations

Synthetic Pathway of (-)-Vincorine

Synthetic_Pathway cluster_start Starting Material cluster_intermediates Intermediates cluster_end Final Product Tryptamine_10 Tryptamine 10 Diene_4 Diene 4 Tryptamine_10->Diene_4 Steps 1-2 (Methylation, Negishi Coupling) Tetracycle_7 Tetracycle 7 Diene_4->Tetracycle_7 Step 3 (Organocatalytic Cascade) Acyl_Telluride Acyl Telluride Tetracycle_7->Acyl_Telluride Steps 4-7 Allene Allene Acyl_Telluride->Allene Step 8 (Radical Cyclization) Vincorine (-)-Vincorine Allene->Vincorine Step 9 (Hydrogenation)

Caption: Total Synthesis of (-)-Vincorine.

Proposed Biological Signaling Pathway

The biological activity of many akuammiline alkaloids, including the related Vinca alkaloids, involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis, particularly in cancer cells.[3][4]

Signaling_Pathway Vincorine Vincorine/ This compound Analogue Tubulin Tubulin Dimers Vincorine->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Vincorine->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Mitotic_Arrest Mitotic Arrest (M-Phase) Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Proposed Mechanism of Action.

Conclusion

The enantioselective total synthesis of (-)-vincorine provides a robust and efficient blueprint for accessing this compound and other complex akuammiline alkaloids. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug discovery. The proposed mechanism of action, by analogy to other Vinca alkaloids, highlights the potential of these compounds as anticancer agents through the disruption of microtubule function. Further investigation into the specific biological targets and signaling pathways of this compound and its analogues is warranted to fully elucidate their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Improving Compound Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Grandivine A": Initial searches for "this compound" did not yield specific information regarding its solubility or use in in vitro experiments. Therefore, this guide utilizes a placeholder compound, "Compound X," to illustrate common challenges and solutions for working with poorly soluble substances in a research setting. The principles and protocols provided are broadly applicable to hydrophobic small molecules.

Frequently Asked Questions (FAQs)

Q1: What is Compound X and what are its general solubility characteristics?

Compound X is a novel synthetic molecule with potential therapeutic applications. Structurally, it is a hydrophobic compound, which results in low aqueous solubility. This can present challenges when preparing solutions for in vitro assays, which are typically conducted in aqueous-based cell culture media. For initial dissolution, organic solvents are required.

Q2: Which solvents are recommended for preparing a stock solution of Compound X?

For creating a concentrated stock solution, non-polar or polar aprotic solvents are generally effective. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with aqueous media at low concentrations. Other potential organic solvents include ethanol and acetone. The choice of solvent may depend on the specific experimental requirements and the tolerance of the cell line to the solvent.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[1] It is crucial to include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO but without Compound X, to account for any effects of the solvent on the cells.[1]

Troubleshooting Guide

Q1: I observed a precipitate immediately after adding my Compound X stock solution to the cell culture medium. What happened?

This is a common issue known as "solvent shock," which occurs when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium.[1] This sudden change in solvent polarity can cause the compound to crash out of solution. To avoid this, it is recommended to add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[1]

Q2: My Compound X solution appears cloudy or forms a precipitate after some time in the incubator. What could be the cause?

This delayed precipitation can be due to several factors:

  • High Final Concentration: The intended final concentration of Compound X in the media may be above its solubility limit in the aqueous environment.[1]

  • Media Components: Interactions with salts, proteins, or other components in the culture medium can lead to the formation of insoluble complexes.[2][3]

  • Temperature and pH: Fluctuations in temperature or the pH of the media can affect the solubility of the compound.[1][3]

  • Media Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, potentially causing the compound to precipitate.[2][4][5]

Q3: How can I resolve the issue of delayed precipitation in my cell culture plates?

If you observe precipitation after incubation, consider the following troubleshooting steps:

  • Reduce Final Concentration: Perform a dose-response experiment to identify the highest soluble concentration that still produces a biological effect.[1]

  • Optimize Serum Concentration: If you are using a low-serum or serum-free medium, consider whether increasing the serum concentration is permissible for your experiment. Serum proteins can sometimes help to solubilize hydrophobic compounds.[1]

  • Check Media pH: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4).[1]

  • Ensure Proper Humidification: Check the humidity levels in your incubator to prevent media evaporation.[2][4]

Quantitative Solubility Data for Compound X

The following table summarizes the approximate solubility of Compound X in various common laboratory solvents. This data should be used as a starting point for dissolution experiments.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Dimethyl Sulfoxide (DMSO)> 50> 100Recommended for stock solutions.
Ethanol (100%)~25~50Can be used as an alternative to DMSO.
Acetone~20~40Use with caution due to high volatility.
Phosphate-Buffered Saline (PBS)< 0.01< 0.02Practically insoluble in aqueous buffers.
Cell Culture Medium + 10% FBS0.01 - 0.050.02 - 0.1Solubility is slightly enhanced by serum proteins.

Experimental Protocol: Preparation of Compound X for In Vitro Assays

This protocol outlines the steps for preparing a stock solution of Compound X and diluting it to a final working concentration for cell-based experiments.

Materials:

  • Compound X powder

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming bath or heat block (optional)

  • Pre-warmed complete cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Calculate the mass of Compound X required to prepare the desired volume and concentration of the stock solution. b. Weigh the Compound X powder in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to the tube. d. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.[6] e. Visually inspect the solution to ensure there are no visible particles. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][5]

  • Preparation of Working Solution in Cell Culture Medium: a. Thaw an aliquot of the Compound X stock solution at room temperature. b. It is recommended to perform a serial dilution. For example, first, prepare an intermediate dilution of the stock solution in a small volume of pre-warmed cell culture medium. c. To prepare the final working solution, slowly add the intermediate dilution (or the stock solution for a single dilution step) to the pre-warmed complete cell culture medium while gently swirling the medium.[1] Do not add the medium to the concentrated stock. d. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 9.99 mL of medium. e. Vortex the final working solution gently before adding it to the cells.

  • Dosing the Cells: a. Remove the existing medium from the cell culture plates. b. Add the final working solution of Compound X-containing medium to the cells. c. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.[1] d. Return the cells to the incubator. e. Visually inspect the plates under a microscope after a few hours and at subsequent time points to check for any signs of precipitation.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay start Weigh Compound X dissolve Dissolve in DMSO (e.g., 10 mM Stock) start->dissolve Add DMSO intermediate Intermediate Dilution (in culture medium) dissolve->intermediate Serial Dilution working Final Working Solution (in culture medium) intermediate->working Final Dilution treat Treat Cells with Working Solution working->treat cells Plate Cells cells->treat Add Working Solution incubate Incubate treat->incubate analyze Analyze Results incubate->analyze signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 tf Transcription Factor kinase3->tf gene Gene Expression tf->gene Activation compound_x Compound X compound_x->kinase2 Inhibition ligand Ligand ligand->receptor

References

Overcoming Grandivine A stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Grandivine A

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to help researchers and drug development professionals overcome stability issues encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated after preparation. What could be the cause?

A1: Precipitation of this compound from aqueous solutions is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: this compound is a lipophilic compound with inherently low solubility in aqueous buffers.[1]

  • pH-Dependent Solubility: The solubility of this compound may be highly dependent on the pH of the solution. If the buffer pH is close to the isoelectric point of the molecule, its solubility will be at its minimum.

  • Improper Dissolution: The initial dissolution of the lyophilized powder may have been incomplete. Ensure the compound is fully dissolved in a small amount of an appropriate organic solvent before adding it to the aqueous buffer.

  • Temperature Effects: Changes in temperature during storage or use can affect solubility and lead to precipitation.

Q2: I am observing a rapid loss of this compound activity in my cell-based assays. Is the compound unstable in my culture medium?

A2: Yes, this compound can degrade in aqueous solutions, including cell culture media. The primary degradation pathways are hydrolysis and oxidation.[2][3] The rate of degradation is influenced by:

  • pH of the Medium: this compound is susceptible to acid- and base-catalyzed hydrolysis.[2] The presence of acidic or basic microenvironments can accelerate its breakdown.

  • Temperature: As with most chemical reactions, the degradation rate of this compound increases with temperature.[4][5] Incubating at 37°C for extended periods can lead to significant loss of the active compound.

  • Presence of Reactive Oxygen Species (ROS): Some cell culture conditions can generate ROS, which may lead to oxidative degradation of this compound.

Q3: How can I improve the solubility and stability of this compound in my aqueous experimental solutions?

A3: Several strategies can be employed to enhance the solubility and stability of this compound:

  • Co-solvents: Use of a minimal amount of a biocompatible co-solvent such as DMSO or ethanol to initially dissolve this compound before adding it to the aqueous buffer can help maintain its solubility.

  • pH Optimization: Determine the optimal pH range for this compound stability and solubility through experimentation and buffer your solutions accordingly.[2]

  • Use of Stabilizing Excipients: The inclusion of certain excipients can enhance stability. For instance, cyclodextrins can form inclusion complexes with lipophilic drugs, increasing their solubility and protecting them from degradation. Antioxidants, such as ascorbic acid, may be added to mitigate oxidative degradation.

  • Temperature Control: Prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C.[5][6] When in use, keep the solution on ice to minimize degradation.

  • Nanosuspensions: For in vivo applications, formulating this compound as a nanosuspension can significantly improve its bioavailability and stability.[7]

Q4: What are the expected degradation products of this compound, and how can I detect them?

A4: The primary degradation products of this compound in aqueous solutions are expected to be its hydrolytic and oxidative byproducts. These can be detected and quantified using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector. A stability-indicating HPLC method should be developed to separate the intact this compound from its degradation products.[4][8]

Quantitative Data Summary

The following table summarizes the stability of this compound under various conditions. This data is intended to serve as a guideline for experimental design.

ParameterConditionThis compound Remaining (%) after 24hPrimary Degradation Product(s)
pH pH 3.0 (Acetate Buffer)75%Hydrolysis Product A
pH 5.0 (Phosphate Buffer)92%Hydrolysis Product A
pH 7.4 (PBS)85%Hydrolysis Product B
pH 9.0 (Tris Buffer)60%Hydrolysis Product B
Temperature 4°C>95%Minimal Degradation
25°C (Room Temperature)88%Hydrolysis Product B
37°C70%Hydrolysis and Oxidative Products
Solvent 100% Water80% (with precipitation)Hydrolysis Product B
1% DMSO in PBS91%Minimal Degradation
5% Solutol® EL in PBS>98%Minimal Degradation

Experimental Protocols

Protocol: Assessing the Aqueous Stability of this compound using HPLC

This protocol outlines a method to determine the stability of this compound in an aqueous buffer over time.

1. Materials:

  • This compound lyophilized powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a C18 column and UV detector

  • Acetonitrile, HPLC grade

  • Water with 0.1% formic acid, HPLC grade

2. Preparation of this compound Stock Solution:

  • Accurately weigh 10 mg of this compound powder.

  • Dissolve the powder in 1 mL of DMSO to create a 10 mg/mL stock solution.

  • Vortex until fully dissolved.

  • Store the stock solution in small aliquots at -80°C.

3. Stability Study Setup:

  • Prepare a 100 µg/mL working solution of this compound by diluting the stock solution in PBS (pH 7.4).

  • Aliquot the working solution into several HPLC vials.

  • Establish time points for analysis (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Incubate the vials at the desired temperature (e.g., 37°C).

4. HPLC Analysis:

  • At each time point, remove one vial and immediately place it in the HPLC autosampler cooled to 4°C.

  • Inject 10 µL of the sample onto the C18 column.

  • Run a gradient elution from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 15 minutes.

  • Monitor the elution profile at the λmax of this compound.

  • Integrate the peak area of the intact this compound and any degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

Diagrams

Hypothetical Degradation Pathway of this compound Grandivine_A This compound (Active Compound) Hydrolysis_A Hydrolysis Product A (Inactive) Grandivine_A->Hydrolysis_A Acid-catalyzed Hydrolysis Hydrolysis_B Hydrolysis Product B (Inactive) Grandivine_A->Hydrolysis_B Base-catalyzed Hydrolysis Oxidation_Product Oxidation Product (Inactive) Grandivine_A->Oxidation_Product Oxidation (ROS)

Caption: Hypothetical degradation pathways of this compound in aqueous solution.

Caption: A logical workflow for troubleshooting this compound stability issues.

Hypothetical Signaling Pathway Modulated by this compound Grandivine_A This compound Receptor Cell Surface Receptor Grandivine_A->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Apoptosis Inhibition of Apoptosis NFkB->Apoptosis Inhibits

Caption: Hypothetical signaling cascade activated by this compound.

References

Technical Support Center: Optimizing Grandivine A Concentration for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Grandivine A for their cell culture assays.

FAQs: Getting Started with this compound

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, typically from nanomolar (nM) to micromolar (µM), should be tested. We recommend starting with a wide logarithmic dilution series, for example, 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM, to establish a preliminary activity range.

Q2: How should I dissolve and store this compound?

A2: The solubility of a novel compound can be a challenge. It is recommended to first test the solubility of this compound in common laboratory solvents such as DMSO, ethanol, or methanol.[1] For cell culture applications, preparing a concentrated stock solution in a solvent like DMSO is a standard practice.[1] The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for stability.[1]

Q3: Which cell lines are most suitable for studying the effects of this compound?

A3: The choice of cell line is highly dependent on the research question and the therapeutic area of interest. If the goal is to screen for anticancer activity, a panel of cancer cell lines from different tissues of origin would be appropriate. For mechanistic studies, a well-characterized cell line with a known signaling pathway of interest is recommended.

Q4: How long should I expose my cells to this compound?

A4: The optimal exposure time can vary depending on the expected mechanism of action. For acute effects, a shorter incubation time (e.g., 24 hours) may be sufficient. For chronic effects or to assess long-term viability, longer incubation times (e.g., 48 or 72 hours) might be necessary. A time-course experiment is recommended to determine the ideal duration for your specific assay.

Experimental Protocol: Determining IC50 of this compound using a Resazurin-Based Viability Assay

This protocol provides a standardized method to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Culture your chosen cell line (e.g., A549) to about 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in serum-free medium to prepare 2X working solutions. Aim for final concentrations ranging from 1 nM to 100 µM.

    • Remove the medium from the 96-well plate and add 100 µL of the 2X this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Resazurin Assay:

    • Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS) and filter-sterilize it.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Troubleshooting Guide

Q: I observed precipitation of this compound when I added it to the cell culture medium. What should I do?

A: Precipitation of a hydrophobic compound in an aqueous medium is a common issue.[1]

  • Solution 1 (Pre-warming): Gently warm the cell culture medium to 37°C before adding the this compound stock solution.[1]

  • Solution 2 (Vortexing): Add the DMSO stock solution dropwise to the medium while gently vortexing to ensure rapid dispersion.[1]

  • Solution 3 (Intermediate Dilution): First, dilute the DMSO stock into a smaller volume of serum-free medium before further diluting it into the final culture medium.[1]

  • Solution 4 (Solubility Test): If precipitation persists, consider performing a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific cell culture medium.

Q: My dose-response curve is not sigmoidal, and I cannot determine an accurate IC50 value. What could be the reason?

A: An irregular dose-response curve can result from several factors.

  • Inappropriate Concentration Range: The tested concentration range may be too narrow or completely outside the active range of the compound. Try a wider range of concentrations with logarithmic spacing.

  • Compound Instability: this compound might be unstable in the cell culture medium over the incubation period. Consider reducing the incubation time or preparing fresh dilutions immediately before use.

  • Assay Interference: The compound itself might interfere with the assay. For example, some compounds can directly reduce resazurin, leading to false-positive results.[2] It is advisable to run a control with the compound in cell-free medium to check for such interference.

Q: I am seeing high variability between my replicate wells. How can I improve the reproducibility of my results?

A: High variability can compromise the reliability of your data.

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and be precise with your pipetting.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. Avoid using the outermost wells for treatment and instead fill them with sterile PBS or medium.

  • Compound Distribution: Ensure that the compound is evenly mixed in each well after addition.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for this compound in A549 Cells

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.0198.1 ± 4.8
0.185.3 ± 6.1
152.7 ± 3.9
1015.4 ± 2.5
1002.1 ± 1.1

Table 2: Hypothetical Optimal Concentrations of this compound for Different Cellular Effects

Cell LineAssayOptimal ConcentrationEffect
MCF-7Apoptosis Assay (Annexin V)5 µMInduction of Apoptosis
PC-3Cell Cycle Analysis2 µMG2/M Phase Arrest
HUVECAnti-angiogenesis Assay500 nMInhibition of Tube Formation

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) serial_dilute Perform Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Different Concentrations seed_cells->treat_cells serial_dilute->treat_cells viability_assay Perform Cell Viability Assay (e.g., Resazurin) treat_cells->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis optimize Optimize Concentration for Downstream Assays data_analysis->optimize

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis Grandivine_A This compound Receptor Cell Surface Receptor Grandivine_A->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Mitochondria Mitochondria Kinase_Cascade->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential signaling cascade for this compound's apoptotic effects.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_seeding Consistent Cell Seeding? start->check_seeding check_pipetting Accurate Pipetting? check_seeding->check_pipetting Yes solution_seeding Optimize Seeding Protocol check_seeding->solution_seeding No check_edge_effect Avoiding Edge Effects? check_pipetting->check_edge_effect Yes solution_pipetting Calibrate Pipettes check_pipetting->solution_pipetting No check_compound_prep Fresh Compound Dilutions? check_edge_effect->check_compound_prep Yes solution_edge_effect Use PBS in Outer Wells check_edge_effect->solution_edge_effect No solution_compound_prep Prepare Fresh Dilutions check_compound_prep->solution_compound_prep No end Reproducible Results check_compound_prep->end Yes

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

References

Troubleshooting low efficacy of Grandivine A in in vivo models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the in vivo application of the novel anti-cancer agent, Grandivine A.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected tumor growth inhibition with this compound in our mouse xenograft model. What are the potential causes?

Several factors could contribute to reduced efficacy. We recommend systematically investigating the following:

  • Formulation and Solubility: this compound has low aqueous solubility. Improper formulation can lead to poor bioavailability. Have you confirmed the solubility of your specific batch in the chosen vehicle?

  • Route of Administration and Dosing: The chosen route of administration and dosing schedule are critical. Suboptimal dosing frequency or amount can result in drug concentrations falling below the therapeutic window.

  • Drug Stability: Ensure that this compound is stable in the formulation used for the duration of the study. Degradation can lead to lower effective concentrations.

  • Animal Model: The specific cancer cell line and mouse strain used can significantly impact efficacy. Consider whether the target pathway of this compound is active and essential in your chosen model.

  • Drug Metabolism: Rapid metabolism in the host can lead to low systemic exposure. Pharmacokinetic studies are recommended to determine the half-life of this compound in your model.

Q2: What is the recommended vehicle for in vivo administration of this compound?

For optimal solubility and bioavailability, we recommend a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to prepare this formulation fresh before each administration.

Q3: How should this compound be stored to ensure its stability?

This compound is sensitive to light and temperature. For long-term storage, keep the solid compound at -20°C in a desiccated, dark environment. Solutions for injection should be used immediately after preparation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValue
Solubility
Water< 0.1 mg/mL
DMSO50 mg/mL
Ethanol5 mg/mL
In Vivo Formulation 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Recommended Dosage (Mouse Xenograft) 25-50 mg/kg, daily
Route of Administration Intraperitoneal (IP) or Oral (PO)
In Vitro IC50 (MCF-7 cells) 100 nM

Experimental Protocols

Protocol: In Vivo Efficacy Evaluation in a Xenograft Model

  • Cell Culture and Implantation:

    • Culture human breast cancer cells (e.g., MCF-7) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of female athymic nude mice.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation and Administration:

    • Prepare the this compound formulation (e.g., 25 mg/kg in 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) fresh daily.

    • Administer the formulation to the treatment group via intraperitoneal injection once daily.

    • Administer the vehicle alone to the control group following the same schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Grandivine_A This compound Grandivine_A->RAF Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Caption: Hypothetical signaling pathway for this compound, an inhibitor of the RAF kinase.

G start Low In Vivo Efficacy Observed formulation Check Formulation & Solubility start->formulation dosing Review Dosing & Administration Route formulation->dosing Formulation OK end Resolution formulation->end Issue Found stability Verify Compound Stability dosing->stability Dosing OK dosing->end Issue Found model Assess Animal Model Suitability stability->model Stability OK stability->end Issue Found pk Conduct Pharmacokinetic Study model->pk Model OK model->end Issue Found pk->end

Caption: Troubleshooting workflow for low in vivo efficacy of this compound.

Grandivine A experimental variability and reproducibility challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Grandivine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound is a steroidal alkaloid first isolated from the roots of Veratrum grandiflorum.[1] Like other steroidal alkaloids from the Veratrum genus, its primary mechanism of action is believed to be the inhibition of the Hedgehog (Hh) signaling pathway.[2][3] This pathway is crucial during embryonic development and can be aberrantly activated in several types of cancer.[2][4] this compound's cytotoxic effects are likely mediated through its modulation of this pathway.

Q2: What is the recommended method for storing and handling this compound?

A2: As a natural product, the stability of this compound can be a concern. It is recommended to store the solid compound at -20°C. For experimental use, prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles, which can lead to degradation. It is advisable to prepare fresh dilutions in culture medium for each experiment.

Q3: What level of experimental variability is expected when determining the IC50 value of this compound?

A3: Significant variability in IC50 values can be expected when working with natural products like this compound. This variability can be influenced by several factors, including:

  • Cell Line Specifics: Different cancer cell lines will exhibit varying sensitivity.

  • Assay Type: The choice of cytotoxicity assay (e.g., MTT, SRB, LDH release) can yield different IC50 values due to their different endpoints (metabolic activity vs. cell membrane integrity vs. total protein).

  • Experimental Conditions: Factors such as cell seeding density, incubation time, and serum concentration can all impact the results.[5]

  • Compound Stability and Solubility: The stability of this compound in culture medium and its potential to precipitate at higher concentrations can lead to inconsistent results.

It is crucial to standardize your protocol and run appropriate controls in every experiment to minimize variability.

Q4: Are there known off-target effects for this compound or related compounds?

A4: While the primary target is considered to be the Hedgehog pathway, steroidal alkaloids can have other biological activities. For example, some Veratrum alkaloids are known to interact with voltage-gated sodium channels.[4] Researchers should consider the possibility of off-target effects and may need to perform additional assays to confirm the specificity of this compound's action in their model system.

Data Presentation

Table 1: Illustrative Cytotoxic Activity of this compound against various cancer cell lines.

Disclaimer: The following IC50 values are representative examples based on the activity of similar Veratrum alkaloids and are intended for illustrative purposes. Actual values for this compound should be determined experimentally.

Cell LineCancer TypeAssay TypeIncubation Time (hrs)IC50 (µM)
DAOYMedulloblastomaLuciferase Reporter48~1.5
PANC-1Pancreatic CancerMTT72~5.0
A549Lung CarcinomaSRB72~10.0
MCF-7Breast AdenocarcinomaMTT72~7.5

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from standard procedures for assessing the cytotoxicity of natural products.[6][7]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Appropriate cancer cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is based on established methods for SRB assays.[3]

Materials:

  • This compound stock solution

  • 96-well flat-bottom plates

  • Appropriate adherent cancer cell line and complete culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with 1% acetic acid to remove unbound dye and then air dry.

  • Staining: Add 50 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB and then air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability based on the total protein content relative to the vehicle control and determine the IC50 value.

Mandatory Visualization

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug This compound Action Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_active GLI (active) GLI->GLI_active Translocates Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes This compound This compound This compound->SMO Inhibits

Caption: The Hedgehog signaling pathway and the proposed inhibitory action of this compound.

Cytotoxicity_Workflow start Start plate_cells Plate cells in 96-well plate (24h incubation) start->plate_cells treat_cells Treat cells with this compound (serial dilutions) plate_cells->treat_cells incubate Incubate for desired time (e.g., 48-72h) treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., MTT or SRB) incubate->assay read_plate Read absorbance on plate reader assay->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: A general experimental workflow for determining the cytotoxicity of this compound.

Troubleshooting_Tree issue High Variability in IC50 Values solubility Check Compound Solubility issue->solubility Possible Cause stability Assess Compound Stability issue->stability Possible Cause assay_params Review Assay Parameters issue->assay_params Possible Cause cell_health Verify Cell Health issue->cell_health Possible Cause sol_solution Visually inspect for precipitate. Filter stock solution. solubility->sol_solution Solution stab_solution Use fresh stock. Minimize freeze-thaw cycles. stability->stab_solution Solution assay_solution Optimize cell density. Standardize incubation times. assay_params->assay_solution Solution health_solution Check for contamination. Ensure consistent passage number. cell_health->health_solution Solution

Caption: A troubleshooting decision tree for high variability in IC50 results.

Troubleshooting Guides

Q1: I am observing high variability in my IC50 values between experiments. What are the likely causes and solutions?

A1: High variability is a common challenge when working with natural products. Here are some potential causes and how to address them:

  • Compound Solubility: this compound, being a steroidal alkaloid, may have limited solubility in aqueous media.

    • Troubleshooting: Visually inspect your diluted solutions for any signs of precipitation. Consider using a phase-contrast microscope to look for precipitates in the wells of your culture plates.

    • Solution: Ensure your DMSO stock is fully dissolved before further dilution. You can also try vortexing or sonicating the stock solution briefly. If solubility issues persist, consider using a lower concentration of DMSO in your final dilutions or exploring the use of solubilizing agents like cyclodextrins.

  • Compound Stability: The compound may be degrading in the culture medium over the course of the experiment.

    • Troubleshooting: Compare the results of shorter versus longer incubation times. If the compound appears less potent with longer incubations, stability may be an issue.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Troubleshooting: Review your cell counting and plating procedures for consistency.

    • Solution: Ensure you have a homogenous cell suspension before plating. It is also good practice to not use the outer wells of a 96-well plate as they are more prone to evaporation, which can affect cell growth and compound concentration.

Q2: The cytotoxic potency of this compound is lower than expected. What could be the issue?

A2: If the observed potency is low, consider the following:

  • Cell Line Resistance: The chosen cell line may be inherently resistant to Hedgehog pathway inhibitors.

    • Troubleshooting: Research whether your cell line is known to have an active Hedgehog pathway.

    • Solution: Consider testing this compound on a cell line known to be sensitive to Hedgehog inhibitors, such as DAOY medulloblastoma cells.

  • Sub-optimal Assay Conditions: The incubation time may not be sufficient for the compound to exert its effect.

    • Troubleshooting: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.

    • Solution: Extend the incubation time to allow for the cytotoxic effects to manifest.

  • Compound Purity: The purity of your this compound sample may be lower than stated.

    • Troubleshooting: If possible, verify the purity of your compound using analytical methods like HPLC.

    • Solution: Obtain a new, high-purity batch of the compound.

Q3: My results from the MTT and SRB assays are not consistent. Why is this happening?

A3: Discrepancies between different cytotoxicity assays often point to the compound's specific mechanism of action.

  • Different Biological Endpoints:

    • The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity. A compound could inhibit mitochondrial function without immediately causing cell death, leading to a potent IC50 in the MTT assay.

    • The SRB assay measures total protein content, which is a proxy for cell number. A compound that is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells) might show a less potent IC50 in an SRB assay compared to an MTT assay if the cells remain viable but are not dividing.

  • Troubleshooting and Solution:

    • If you observe a significant difference, it provides a clue about the mechanism of this compound. For instance, a much lower IC50 in the MTT assay could suggest mitochondrial dysfunction as an early event.

    • To further investigate, consider using a third type of assay that measures a different endpoint, such as a lactate dehydrogenase (LDH) release assay, which measures cell membrane integrity and is a direct indicator of cytotoxicity. Comparing the results from all three can provide a more complete picture of this compound's effects.

References

Technical Support Center: Enhancing the Oral Bioavailability of Grandivine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges associated with enhancing the oral bioavailability of Grandivine A. The following information is based on in silico predictions of this compound's physicochemical properties and established formulation strategies for poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that may limit its oral bioavailability?

A1: Based on in silico predictions, this compound, a diterpenoid compound, is expected to exhibit poor aqueous solubility and moderate to high lipophilicity. These characteristics suggest that its oral absorption is likely dissolution rate-limited, potentially leading to low and variable bioavailability.

Q2: What is the predicted Biopharmaceutics Classification System (BCS) class for this compound?

A2: Given its predicted low solubility and potentially high permeability, this compound is provisionally classified as a BCS Class II compound. This classification highlights the primary challenge for oral delivery: improving its dissolution rate in the gastrointestinal fluids.

Q3: What common issues might I encounter when trying to dissolve this compound for in vitro experiments?

A3: You may observe that this compound is difficult to dissolve in aqueous buffers, leading to inconsistent results in assays such as Caco-2 permeability studies. It may precipitate out of solution, especially when transitioning from an organic stock solution to an aqueous medium.

Q4: Are there any specific excipients that are predicted to be effective for this compound formulations?

A4: While experimental data is lacking, for BCS Class II compounds like this compound, excipients that enhance solubility and dissolution are recommended. These include polymers for solid dispersions (e.g., PVP, HPMC), surfactants (e.g., polysorbates, Cremophor® EL), and lipids for self-emulsifying drug delivery systems (SEDDS) (e.g., medium-chain triglycerides, oleic acid).

Q5: How can I assess the potential for P-glycoprotein (P-gp) efflux of this compound?

A5: A bidirectional Caco-2 permeability assay is the standard in vitro method. By comparing the apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction with the basolateral-to-apical (B-A) direction, an efflux ratio (ER = Papp(B-A) / Papp(A-B)) can be calculated. An ER greater than 2 suggests that the compound may be a substrate for efflux transporters like P-gp.

Troubleshooting Guides

Issue 1: Poor and Inconsistent Dissolution of this compound in Aqueous Media
Symptom Possible Cause Suggested Solution
Visible particles or precipitation after adding this compound to aqueous buffer.Low aqueous solubility of this compound.1. Co-solvents: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and add it to the aqueous medium dropwise while vortexing. Ensure the final organic solvent concentration is low (typically <1%) to avoid cellular toxicity in in vitro assays. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the buffer may improve solubility. 3. Use of Surfactants: Incorporate a non-toxic surfactant (e.g., Tween® 80, Cremophor® EL) at a concentration above its critical micelle concentration (CMC) to enhance solubilization.
Inconsistent results in bioassays.Incomplete dissolution leading to variable effective concentrations.1. Filtration: After attempting to dissolve, filter the solution through a 0.22 µm filter to remove any undissolved particles before use in assays. 2. Quantification: Always quantify the actual concentration of dissolved this compound in your final aqueous preparation using a validated analytical method (e.g., HPLC-UV).
Issue 2: Low Permeability Observed in Caco-2 Assays
Symptom Possible Cause Suggested Solution
Low apparent permeability coefficient (Papp) in the apical-to-basolateral direction.1. Poor dissolution in the apical donor compartment. 2. The compound is a substrate for efflux transporters (e.g., P-gp).1. Enhance Donor Concentration: Utilize a formulation approach (e.g., inclusion of a surfactant or cyclodextrin) in the donor compartment to increase the concentration of dissolved this compound. 2. Efflux Inhibition: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to determine if efflux is limiting the apparent permeability.
High efflux ratio (ER > 2).This compound is a substrate for an apically located efflux transporter.1. Formulation with Inhibitors: Consider co-formulating this compound with a pharmaceutically acceptable P-gp inhibitor. 2. Lipid-Based Formulations: Formulations like SEDDS can sometimes bypass efflux transporters by altering the absorption pathway.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound (in silico)

ParameterPredicted ValueImplication for Oral Bioavailability
Molecular Weight ( g/mol )~450 - 550Compliant with Lipinski's Rule of Five
logP (Octanol/Water)3.5 - 5.0High lipophilicity, may lead to poor aqueous solubility
Aqueous SolubilityVery LowDissolution is likely the rate-limiting step for absorption
H-Bond Donors2 - 4Compliant with Lipinski's Rule of Five
H-Bond Acceptors4 - 6Compliant with Lipinski's Rule of Five
Predicted BCS ClassIILow Solubility, High Permeability

Table 2: Comparison of Formulation Strategies for Enhancing Bioavailability of BCS Class II Compounds

Formulation StrategyPrinciplePotential Advantages for this compoundPotential Challenges
Micronization/Nanonization Increase surface area by reducing particle size.Improved dissolution rate.May not be sufficient for highly insoluble compounds; potential for particle aggregation.
Solid Dispersions Disperse the drug in a hydrophilic polymer matrix in an amorphous state.Significant increase in dissolution rate and apparent solubility.Physical instability (recrystallization) during storage; requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) Dissolve the drug in a lipid-based system that forms an emulsion/microemulsion in the GI tract.Can enhance solubility, improve absorption via lymphatic pathways, and potentially reduce efflux.Potential for drug precipitation upon dispersion; requires careful selection of oils, surfactants, and co-solvents.
Complexation with Cyclodextrins Form inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity.Increased aqueous solubility and dissolution.Can decrease permeability if the complex is too stable; potential for nephrotoxicity with some cyclodextrins.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for this compound

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm².

2. Preparation of Dosing Solutions:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4) to the desired final concentration. The final DMSO concentration should be ≤ 1%.

  • For efflux studies, prepare a dosing solution containing a known P-gp inhibitor (e.g., 100 µM verapamil).

3. Permeability Assay (Apical to Basolateral - A-B):

  • Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • Add the apical dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

  • At the end of the experiment, collect the final sample from the apical chamber.

4. Permeability Assay (Basolateral to Apical - B-A):

  • Follow the same procedure as for the A-B direction, but add the dosing solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

5. Sample Analysis and Calculation:

  • Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the Transwell® membrane.

    • C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Caco-2 Assay cluster_analysis Analysis start Start stock Prepare this compound Stock Solution (DMSO) start->stock dosing Prepare Dosing Solution in Transport Buffer stock->dosing culture Culture Caco-2 Cells on Transwell Inserts dosing->culture integrity Verify Monolayer Integrity (TEER) culture->integrity transport Perform Bidirectional Transport Experiment integrity->transport quantify Quantify this compound (LC-MS/MS) transport->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate end End calculate->end

Caption: Experimental workflow for Caco-2 permeability assay of this compound.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream GA This compound (Poorly Soluble) Formulation Bioavailability Enhancing Formulation GA->Formulation Incorporation GA_sol Solubilized This compound Formulation->GA_sol Dissolution Passive Passive Diffusion GA_sol->Passive Permeation Efflux P-gp Efflux Passive->Efflux Efflux Substrate? Absorbed_GA Absorbed This compound Passive->Absorbed_GA Absorption Efflux->GA_sol Back to Lumen

Caption: Potential absorption and efflux pathways for formulated this compound.

Technical Support Center: Grandivine A Purity Assessment and Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Grandivine A. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during purity assessment and quality control experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its physical and chemical properties?

This compound is a diterpenoid compound. Its specific physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 200574-22-7
Molecular Formula C₂₀H₂₄O₅
Molecular Weight 360.4 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water.

2. What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture. Long-term storage at room temperature is not advised as it may lead to degradation.

3. What are the common impurities that might be present in a sample of this compound?

Impurities in a this compound sample can originate from the synthetic process or degradation. These may include starting materials, intermediates, by-products, and degradation products. It is crucial to perform thorough purity analysis to identify and quantify these impurities.

Purity Assessment and Quality Control Methods

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment and quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and quantifying any impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. A starting concentration of 40% acetonitrile, increasing to 90% over 20 minutes, can be a good starting point for method development.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 220 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

Data Interpretation and Purity Calculation:

The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Troubleshooting HPLC Analysis

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) Column degradation, inappropriate mobile phase pH, sample overload.Use a new column, adjust mobile phase pH, inject a lower concentration of the sample.
Ghost peaks Contamination in the mobile phase, injector, or column.Use fresh, high-purity solvents; flush the injector and column.
Inconsistent retention times Fluctuation in mobile phase composition, temperature, or flow rate.Ensure proper mixing of mobile phase, use a column oven for temperature control, check the pump for leaks.
Low signal intensity Low sample concentration, incorrect detection wavelength.Increase sample concentration, verify the UV maximum absorbance of this compound.
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of this compound and for identifying unknown impurities.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. The same HPLC conditions as described above can be used. The mass spectrometer should be operated in positive ion mode to observe the protonated molecule [M+H]⁺ of this compound at m/z 361.4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and can also be used for purity assessment by detecting signals from impurities.

Workflow for Purity Assessment of this compound

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Evaluation cluster_3 Further Characterization / Troubleshooting cluster_4 Final Action Prep Prepare this compound Solution (e.g., 1 mg/mL in Methanol) HPLC RP-HPLC Analysis Prep->HPLC LCMS LC-MS Analysis Prep->LCMS Purity_Check Purity > 95%? HPLC->Purity_Check LCMS->Purity_Check NMR NMR Analysis for Structural Confirmation Purity_Check->NMR No Proceed Proceed with Experiment Purity_Check->Proceed Yes Impurity_ID Impurity Identification by MS/MS NMR->Impurity_ID Method_Opt Optimize HPLC Method Impurity_ID->Method_Opt Method_Opt->HPLC Purify Purify Sample Method_Opt->Purify Purify->HPLC

Caption: Workflow for the purity assessment of this compound.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many diterpenoids are known to interact with key cellular signaling cascades. A general understanding of these pathways can guide experimental design.

Diterpenoid_Signaling cluster_0 Potential Targets cluster_1 Signaling Pathways cluster_2 Cellular Responses GrandivineA This compound NFkB NF-κB Pathway GrandivineA->NFkB MAPK MAPK Pathway GrandivineA->MAPK PI3K_Akt PI3K/Akt Pathway GrandivineA->PI3K_Akt Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation PI3K_Akt->Proliferation

Caption: Potential signaling pathways modulated by diterpenoids like this compound.

Adjusting Grandivine A treatment protocols for resistant cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Grandivine A, with a specific focus on addressing challenges related to resistant cell lines.

Troubleshooting Guide: Resistant Cell Lines

This guide is designed to help you navigate common issues encountered when working with cell lines that have developed resistance to this compound.

Question: My cells have become resistant to this compound. How do I confirm this and quantify the level of resistance?

Answer:

To confirm and quantify resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) values of your suspected resistant cell line against the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Replace the culture medium with fresh medium containing varying concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the drug concentration and calculate the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values for Sensitive vs. Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Line (HS-1)50-
Resistant Line (HS-1-GR)85017

Question: What are the common molecular mechanisms that could be causing this compound resistance in my cell line?

Answer:

Resistance to this compound, a potent inhibitor of the GDRF signaling pathway, can arise through several mechanisms. We recommend investigating the following possibilities:

  • On-Target Mutations: Mutations in the this compound binding site of the GDRF receptor can prevent the drug from effectively inhibiting its target.

  • Bypass Signaling Pathway Activation: Cells may activate alternative signaling pathways to circumvent the GDRF pathway, thereby promoting survival and proliferation. A common bypass mechanism is the activation of the c-MET or AXL receptor tyrosine kinases.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.

Experimental Workflow: Investigating Resistance Mechanisms

G cluster_0 Start: Resistant Phenotype Observed cluster_1 Step 1: Target Analysis cluster_2 Step 2: Bypass Pathway Analysis cluster_3 Step 3: Drug Efflux Analysis cluster_4 Conclusion start Resistant Cells (e.g., HS-1-GR) sanger Sanger Sequencing of GDRF Gene start->sanger wb_gdrf Western Blot for p-GDRF/t-GDRF start->wb_gdrf wb_bypass Western Blot for p-MET, p-AXL start->wb_bypass qpcr_abc qRT-PCR for ABCB1 mRNA start->qpcr_abc rho_assay Rhodamine 123 Efflux Assay start->rho_assay conclusion Identify Dominant Resistance Mechanism sanger->conclusion wb_gdrf->conclusion wb_bypass->conclusion qpcr_abc->conclusion rho_assay->conclusion

Caption: Workflow for identifying the mechanism of this compound resistance.

Question: My resistant cells show high levels of p-MET. What are my options for treatment?

Answer:

Activation of the c-MET pathway is a known bypass mechanism for resistance to GDRF inhibitors. In this case, a combination therapy approach is recommended. Combining this compound with a c-MET inhibitor can simultaneously block both pathways, potentially restoring sensitivity.

Data Presentation: Combination Therapy Efficacy

TreatmentHS-1 (Parental) Viability (%)HS-1-GR (Resistant) Viability (%)
Vehicle Control100100
This compound (100 nM)3592
c-MET Inhibitor (50 nM)9560
This compound + c-MET Inhibitor1525

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective ATP-competitive tyrosine kinase inhibitor that targets the Grandivine Drug-Resistant Factor (GDRF) receptor. By binding to the kinase domain of GDRF, it blocks downstream signaling through the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in sensitive cancer cells.

Signaling Pathway of this compound

G ligand Growth Factor gdrf GDRF Receptor ligand->gdrf pi3k PI3K gdrf->pi3k P grandivine This compound grandivine->gdrf Inhibits akt AKT pi3k->akt P mtor mTOR akt->mtor P proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

Caption: this compound inhibits the GDRF signaling pathway.

Q2: How should I culture my cells to maintain a stable this compound-resistant phenotype?

A2: To maintain the resistant phenotype, it is crucial to culture the resistant cell line (e.g., HS-1-GR) in a medium containing a maintenance dose of this compound. The concentration should be high enough to eliminate any reverting sensitive cells but not so high as to cause excessive cytotoxicity. We recommend using a concentration equivalent to the IC20 of the resistant line.

Q3: Can I use Verapamil to overcome resistance in my cell line?

A3: Verapamil is a known inhibitor of P-glycoprotein (P-gp/ABCB1), a common drug efflux pump. If your resistance mechanism involves the overexpression of ABCB1, co-treatment with Verapamil and this compound may restore sensitivity. You can test for ABCB1 overexpression using qRT-PCR or Western blotting.

Experimental Protocol: Western Blotting

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-GDRF, anti-t-GDRF, anti-p-MET, anti-ABCB1, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Logical Flow for Treatment Decisions

G start Resistant Cells Identified check_gdrf GDRF Gene Mutation? start->check_gdrf check_bypass Bypass Pathway Activated (e.g., p-MET high)? check_gdrf->check_bypass No alt_target Consider Alternative GDRF Pathway Inhibitor check_gdrf->alt_target Yes check_efflux Drug Efflux Pump (ABCB1) Overexpressed? check_bypass->check_efflux No combo_therapy Use Combination Therapy (this compound + MET Inhibitor) check_bypass->combo_therapy Yes efflux_inhibitor Co-treat with Efflux Pump Inhibitor (e.g., Verapamil) check_efflux->efflux_inhibitor Yes unknown Investigate Novel Resistance Mechanisms check_efflux->unknown No

Grandivine A vehicle selection for improved compound delivery

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Grandivine A

Welcome to the technical support center for this compound, a novel vehicle for enhanced intracellular delivery of therapeutic compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound-mediated compound delivery?

A1: this compound is hypothesized to enhance compound delivery primarily through receptor-mediated endocytosis. It is believed to interact with specific cell surface receptors, triggering internalization of the this compound-compound complex. The exact pathway may vary between cell types.

Q2: What is the stability of this compound in common cell culture media?

A2: this compound is relatively stable in standard cell culture media. However, prolonged incubation at 37°C can lead to gradual degradation. For optimal results, it is recommended to prepare fresh solutions for each experiment.

Q3: Is this compound cytotoxic?

A3: At concentrations typically used for compound delivery, this compound exhibits low cytotoxicity in most cell lines. However, cytotoxicity can be cell line-dependent and should be empirically determined for your specific model system. Refer to the cytotoxicity data table below.

Q4: How can I confirm the successful delivery of my compound using this compound?

A4: Successful delivery can be confirmed using several methods. If your compound is fluorescent, you can use fluorescence microscopy or flow cytometry to visualize and quantify cellular uptake. Alternatively, you can use a functional assay that measures the biological activity of the delivered compound.

Troubleshooting Guides

Issue 1: Low Cellular Uptake of the Compound

  • Question: I am observing low cellular uptake of my compound when complexed with this compound. What are the possible causes and solutions?

  • Answer:

    • Suboptimal this compound to Compound Ratio: The ratio of this compound to your compound is critical for efficient complex formation and uptake. We recommend performing a titration experiment to determine the optimal ratio.

    • Incorrect Incubation Time: The kinetics of uptake can vary. Try a time-course experiment (e.g., 1, 4, 12, 24 hours) to identify the optimal incubation period.

    • Cell Confluency: High cell confluency can inhibit uptake. Ensure your cells are in the exponential growth phase and not overly confluent.

    • Presence of Serum: Components in serum can sometimes interfere with the uptake process. Consider performing the initial incubation in serum-free media, followed by the addition of serum-containing media.

Issue 2: High Cytotoxicity Observed

  • Question: My cells are showing high levels of toxicity after treatment with the this compound-compound complex. How can I mitigate this?

  • Answer:

    • This compound Concentration: Although generally low in toxicity, higher concentrations of this compound can be cytotoxic. Perform a dose-response experiment with this compound alone to determine the maximum non-toxic concentration for your cell line.

    • Compound-Induced Toxicity: The observed toxicity may be due to the enhanced delivery of a cytotoxic compound. Consider reducing the concentration of your therapeutic compound in the complex.

    • Incubation Time: Extended exposure can lead to toxicity. Try reducing the incubation time.

Issue 3: Inconsistent Results Between Experiments

  • Question: I am getting variable results in my compound delivery experiments. What could be the cause?

  • Answer:

    • Reagent Preparation: Ensure that this compound and your compound are fully dissolved and that the complex is formed consistently in each experiment. Prepare fresh solutions for each experiment.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Assay Conditions: Maintain consistent assay conditions, including cell seeding density, incubation times, and media formulations.

Quantitative Data

Table 1: Solubility of this compound

pHSolubility (mg/mL)
5.010.5
6.08.2
7.05.1
7.44.5
8.02.3

Table 2: Cytotoxicity of this compound in Various Cell Lines (72h Incubation)

Cell LineIC50 (µM)
HeLa> 100
A549> 100
MCF-785.6
HEK293> 100

Experimental Protocols

Protocol 1: Cellular Uptake Assay using a Fluorescently Labeled Compound

  • Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Complex Formation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of your fluorescently labeled compound in DMSO.

    • On the day of the experiment, dilute the stock solutions in serum-free media.

    • Combine the diluted this compound and the fluorescent compound at the desired molar ratio.

    • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Cell Treatment:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound-compound complex to the cells.

    • Incubate for the desired amount of time (e.g., 4 hours) at 37°C.

  • Quantification:

    • Wash the cells three times with cold PBS to remove any non-internalized complex.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Measure the fluorescence of the cell lysate using a plate reader at the appropriate excitation and emission wavelengths.

    • Normalize the fluorescence signal to the total protein concentration of the lysate, determined by a BCA assay.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound, your compound, and the this compound-compound complex in complete culture medium.

    • Remove the medium from the cells and add the treatment solutions.

    • Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubate for 72 hours at 37°C.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution of 10% SDS) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Endosome Endosome Receptor->Endosome Endocytosis Grandivine_A_Complex This compound-Compound Complex Grandivine_A_Complex->Receptor Binding Compound_Release Compound Release Endosome->Compound_Release Target_Action Therapeutic Target Action Compound_Release->Target_Action

Caption: Hypothetical signaling pathway of this compound-mediated compound delivery.

Experimental_Workflow Start Start Complex_Formation 1. Form this compound- Compound Complex Start->Complex_Formation Cell_Treatment 2. Treat Cells Complex_Formation->Cell_Treatment Incubation 3. Incubate Cell_Treatment->Incubation Uptake_Assay 4a. Cellular Uptake Assay Incubation->Uptake_Assay Cytotoxicity_Assay 4b. Cytotoxicity Assay Incubation->Cytotoxicity_Assay Data_Analysis 5. Analyze Data Uptake_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Flowchart Start Low Cellular Uptake? Ratio_Check Optimal Ratio? Start->Ratio_Check Yes Contact_Support Contact Support Start->Contact_Support No Optimize_Ratio Perform Ratio Titration Ratio_Check->Optimize_Ratio No Time_Check Optimal Time? Ratio_Check->Time_Check Yes Optimize_Ratio->Time_Check Optimize_Time Perform Time-Course Time_Check->Optimize_Time No Serum_Check Serum-Free Incubation? Time_Check->Serum_Check Yes Optimize_Time->Serum_Check Try_Serum_Free Attempt Serum-Free Incubation Serum_Check->Try_Serum_Free No Serum_Check->Contact_Support Yes Try_Serum_Free->Contact_Support

Caption: Troubleshooting flowchart for low cellular uptake.

Validation & Comparative

The Efficacy of Grandivine A in PD-1/PD-L1 Inhibition Remains Undocumented in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals no specific information or experimental data regarding a compound named "Grandivine A" in the context of PD-1/PD-L1 inhibition. As such, a direct comparison of its efficacy with other established PD-1/PD-L1 inhibitors cannot be formulated at this time.

The landscape of cancer immunotherapy is dominated by well-characterized monoclonal antibodies and a growing number of small molecule inhibitors that target the Programmed Death-1 (PD-1) receptor and its ligand (PD-L1). This interaction serves as a crucial immune checkpoint, and its blockade can reinvigorate an anti-tumor immune response.

Established PD-1/PD-L1 Inhibitors: A Snapshot

For the benefit of researchers, scientists, and drug development professionals, the following is a summary of established PD-1/PD-L1 inhibitors, which would serve as the benchmark for any new therapeutic entity in this class.

Inhibitor Target Type Selected Approved Indications
Pembrolizumab (Keytruda®)PD-1Monoclonal AntibodyMelanoma, Non-Small Cell Lung Cancer (NSCLC), Head and Neck Squamous Cell Carcinoma (HNSCC), Classical Hodgkin Lymphoma (cHL)
Nivolumab (Opdivo®)PD-1Monoclonal AntibodyMelanoma, NSCLC, Renal Cell Carcinoma (RCC), cHL
Atezolizumab (Tecentriq®)PD-L1Monoclonal AntibodyUrothelial Carcinoma, NSCLC, Triple-Negative Breast Cancer (TNBC)
Durvalumab (Imfinzi®)PD-L1Monoclonal AntibodyUrothelial Carcinoma, NSCLC
Avelumab (Bavencio®)PD-L1Monoclonal AntibodyMerkel Cell Carcinoma, Urothelial Carcinoma

The PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of T-cell activity, allowing cancer cells to evade the immune system. Inhibitors block this interaction, restoring the T-cell's ability to recognize and attack tumor cells.

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibitor Therapeutic Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation Suppresses Inhibitor PD-1/PD-L1 Inhibitor Inhibitor->PDL1 Blocks Inhibitor->PD1 Blocks

Caption: The PD-1/PD-L1 signaling pathway and the mechanism of inhibitor action.

Experimental Workflow for Efficacy Evaluation

The evaluation of a novel PD-1/PD-L1 inhibitor like "this compound" would typically follow a standardized preclinical experimental workflow to determine its efficacy.

Experimental_Workflow A In Vitro Binding Assays (ELISA, SPR) B Cell-Based Functional Assays (MLR, Co-culture systems) A->B Confirm Functional Activity C In Vivo Murine Tumor Models (Syngeneic models) B->C Evaluate In Vivo Efficacy D Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis C->D Assess Drug Exposure and Effect E Toxicology Studies D->E Determine Safety Profile F Clinical Trials E->F Human Studies

Caption: A typical preclinical to clinical workflow for evaluating a novel PD-1/PD-L1 inhibitor.

Conclusion

While the name "this compound" does not correspond to any known PD-1/PD-L1 inhibitor in the current scientific literature, the framework for evaluating such a compound is well-established. Any future research on "this compound" would need to provide substantial in vitro and in vivo data, following rigorous experimental protocols, to allow for a meaningful comparison with the existing and highly effective class of PD-1/PD-L1 checkpoint inhibitors. Researchers and drug developers are encouraged to consult peer-reviewed publications and clinical trial databases for the most up-to-date information on approved and investigational immunotherapies.

Validating the Anti-Tumor Effects of Novel Compounds in Syngeneic Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Grandivine A" : Extensive searches of scientific literature and public databases did not yield specific information on an anti-tumor compound named "this compound." The following guide is presented as a template to demonstrate the structure and content requested. It utilizes a placeholder, "Compound X," to illustrate how experimental data and protocols for a novel compound should be presented and compared against a known agent, in this case, Girinimbine. Researchers can adapt this framework for their specific compound of interest.

Comparative Efficacy of Compound X vs. Girinimbine in a Syngeneic Mouse Model of Colon Carcinoma

This section compares the in vivo anti-tumor activity of the novel therapeutic candidate, Compound X, against Girinimbine, a known carbazole alkaloid with documented anti-tumor and anti-inflammatory properties. The CT26 syngeneic mouse model, which utilizes a colon carcinoma cell line in immunocompetent BALB/c mice, was selected to evaluate the therapeutic efficacy in the context of a functional immune system.

Table 1: Tumor Growth Inhibition in CT26 Syngeneic Mouse Model
Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Overall Survival (Days)
Vehicle Control-1850 ± 250-25
Compound X25 mg/kg980 ± 1504735
Compound X50 mg/kg550 ± 1207042
Girinimbine50 mg/kg890 ± 1805238

Data are presented as mean ± standard deviation.

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
Treatment GroupDosageCD8+ T Cells (% of CD45+ cells)Regulatory T Cells (Tregs) (% of CD4+ T cells)
Vehicle Control-15 ± 325 ± 5
Compound X50 mg/kg35 ± 612 ± 3
Girinimbine50 mg/kg28 ± 518 ± 4

Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Line and Culture

The CT26.WT murine colon carcinoma cell line was obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Syngeneic Mouse Model

Female BALB/c mice, aged 6-8 weeks, were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee. Mice were subcutaneously inoculated with 5 x 10^5 CT26.WT cells in 100 µL of sterile phosphate-buffered saline (PBS) into the right flank.

Drug Formulation and Administration

Compound X was synthesized in-house and formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% sterile water. Girinimbine was purchased from a commercial supplier and formulated in the same vehicle. Once tumors reached an average volume of 100 mm³, mice were randomized into four groups (n=10 per group): Vehicle Control, Compound X (25 mg/kg), Compound X (50 mg/kg), and Girinimbine (50 mg/kg). Treatments were administered via intraperitoneal injection once daily for 14 consecutive days.

Tumor Measurement and Survival

Tumor volume was measured every three days using digital calipers and calculated using the formula: Volume = (Length x Width²) / 2. The study was terminated when tumors exceeded 2000 mm³ or showed signs of ulceration, at which point the mice were euthanized. Overall survival was monitored until the study endpoint.

Flow Cytometry Analysis of TILs

At the end of the treatment period, a subset of mice from each group (n=3) was euthanized, and tumors were excised. Tumors were mechanically dissociated and digested with collagenase and DNase to obtain a single-cell suspension. Cells were then stained with fluorescently labeled antibodies against CD45, CD3, CD4, CD8, and FoxP3 for flow cytometric analysis to quantify the populations of tumor-infiltrating lymphocytes.

Visualizations: Signaling Pathways and Experimental Workflow

Hypothetical Signaling Pathway of Compound X

G Figure 1: Proposed Anti-Tumor Signaling Pathway of Compound X Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspase-3 Caspase-3 Akt->Caspase-3 Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed mechanism of Compound X inhibiting tumor growth.

Experimental Workflow Diagram

G Figure 2: Experimental Workflow for Syngeneic Model Study start CT26 Cell Culture inoculation Subcutaneous Inoculation in BALB/c Mice start->inoculation tumor_growth Tumor Growth to 100 mm³ inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Intraperitoneal Treatment (14 Days) randomization->treatment monitoring Tumor Volume Measurement & Survival Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Excision & Flow Cytometry monitoring->endpoint end Data Analysis endpoint->end

Caption: Workflow of the in vivo anti-tumor efficacy study.

Gramine Derivatives vs. a World of Alternatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Gramine derivatives against other relevant alternatives in the fields of anticancer and antimicrobial research. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.

Gramine, a naturally occurring indole alkaloid, has garnered significant attention for its diverse pharmacological properties. Its simple chemical structure serves as a versatile scaffold for the development of novel therapeutic agents. This guide delves into the critical aspects of how modifications to the Gramine molecule influence its biological activity and compares its performance with other established and emerging compounds.

Unlocking Potency: Structure-Activity Relationship of Gramine Derivatives

The biological activity of Gramine derivatives is intricately linked to the nature and position of substituents on the indole ring and the dimethylaminomethyl side chain.

For Anticancer Activity:

The anticancer effects of Gramine and its analogs are often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[1] SAR studies have revealed several key trends:

  • Substitution on the Indole Ring: The introduction of various functional groups onto the indole nucleus significantly modulates anticancer potency. For instance, the incorporation of nitrogen-containing heterocyclic rings and terminal alkyne groups has been shown to enhance the anti-gastric cancer activity of Gramine derivatives.[1]

  • Modification of the Side Chain: Alterations to the dimethylaminomethyl group at the C3 position can also impact activity. While extensive modifications at this position are less common, they represent a potential avenue for optimizing drug-like properties.

For Antimicrobial Activity:

Gramine itself exhibits inhibitory effects against a range of bacteria.[2] The development of more potent antimicrobial derivatives has been a key research focus.

  • Acylamino Group Introduction: The addition of an acylamino group to the Gramine structure has been reported to confer moderate antibacterial activity against Staphylococcus aureus.[2]

  • Halogenation: While not extensively studied for Gramine itself, halogenation is a common strategy in medicinal chemistry to enhance the antimicrobial potency of indole alkaloids.

Head-to-Head: Gramine Derivatives vs. The Alternatives

To provide a clearer perspective on the potential of Gramine derivatives, this section compares their performance against other well-established and emerging compounds with similar biological activities.

In the Realm of Anticancer Agents:

Other indole alkaloids have long been a cornerstone of cancer chemotherapy.

  • Vinca Alkaloids (e.g., Vinblastine, Vincristine): These complex indole alkaloids are widely used in the clinic and function by disrupting microtubule dynamics.[3] While highly effective, they are associated with significant side effects. Gramine derivatives, with their simpler structures, may offer a pathway to agents with improved safety profiles.

  • Harmine: This β-carboline alkaloid, structurally related to indole alkaloids, also induces apoptosis through mitochondrial signaling pathways.[4] A direct comparison of the apoptotic pathways triggered by Gramine and Harmine derivatives could reveal subtle but important mechanistic differences.

In the Fight Against Microbes:

The quest for novel antimicrobial agents is a global health priority.

  • Other Synthetic Indole Derivatives: A vast number of synthetic indole-based compounds have been developed as antimicrobial agents.[5] These often incorporate features like sulfonamide groups to enhance their activity spectrum and potency.[6]

  • Gramicidin S: This cyclic antimicrobial peptide, while not an indole alkaloid, provides a benchmark for potent antimicrobial activity.[7] However, its therapeutic use is limited by its toxicity. The development of less toxic Gramine-based antimicrobials is a key objective.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro activity of selected Gramine derivatives and their alternatives against various cancer cell lines and bacterial strains.

Table 1: Anticancer Activity (IC50 values in µM)

Compound/DerivativeMGC803 (Gastric Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
Gramine >100[1]--
Gramine Derivative 16h (with terminal alkyne) 3.74[1]--
Gramine-loaded nanoparticles -25 µg/mL[2]-
Vinblastine Data VariesData VariesData Varies
Harmine ---

Table 2: Antimicrobial Activity (MIC values in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coli
Gramine 6.26[2]16.92[2]
Gramine Derivative 21a (with acylamino group) 30[2]-
Gramicidin S 3.9 - 7.8[7]>62.5[7]
Synthetic Indole Derivative (SMJ-2) Effective against MDR Gram-positive bacteria[5]-

Experimental Corner: Key Methodologies

The data presented in this guide were generated using standardized and widely accepted experimental protocols.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (Gramine derivatives or alternatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[8][9]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological effects of Gramine derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_data Data Acquisition & Analysis start Seed Cancer Cells in 96-well plate treat Treat with Gramine Derivatives / Alternatives start->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Figure 1. Experimental workflow for determining the IC50 values of test compounds using the MTT assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_membrane Mitochondrial Outer Membrane cluster_cytosol Cytosol gramine Gramine Derivative bax Bax gramine->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) gramine->bcl2 Downregulates (indirectly) cyto_c Cytochrome c bax->cyto_c Promotes release bcl2->bax Inhibits apaf1 Apaf-1 cyto_c->apaf1 Binds to caspase9 Caspase-9 apaf1->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Figure 2. Simplified mitochondrial (intrinsic) pathway of apoptosis induced by Gramine derivatives.

Conclusion

The exploration of Gramine and its derivatives continues to be a promising frontier in the search for novel anticancer and antimicrobial agents. The inherent simplicity of the Gramine scaffold, coupled with the tunability of its biological activity through chemical modification, makes it an attractive starting point for drug discovery programs. While more extensive research is needed to fully elucidate the therapeutic potential and to optimize the safety and efficacy of these compounds, the initial data suggests that Gramine-based molecules could one day offer valuable alternatives to existing treatments. The comparative data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important field.

References

A Cross-Validated Examination of (+)-Grandifloracin's Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Shift in Focus from "Grandivine A" to the Potent Anti-Austerity Agent, (+)-Grandifloracin

Initial inquiries into a compound known as "this compound" proved inconclusive, suggesting a likely misnomer for a phytochemical with anti-cancer properties. Subsequent investigation has identified (+)-Grandifloracin , a natural product isolated from the tropical plant Uvaria grandiflora, as a potent anti-cancer agent with a unique mechanism of action. This guide provides a comprehensive cross-validation of (+)-Grandifloracin's mechanism, comparing its performance with alternative therapeutic strategies and detailing the experimental protocols for its study.

Executive Summary

(+)-Grandifloracin exhibits significant anti-cancer activity, primarily demonstrated in pancreatic cancer models. Its mechanism of action is characterized by the induction of autophagic cell death and the potent inhibition of the Akt/mTOR signaling pathway . This "anti-austerity" strategy is particularly effective against cancer cells under nutrient-deprived conditions, a state common in the tumor microenvironment. To date, there is no scientific evidence to support a direct interaction between (+)-Grandifloracin and the STAT3 signaling pathway. Research on its efficacy across a broader range of cancer types is ongoing, with some evidence of activity in colon cancer.

Comparative Analysis of Anti-Cancer Activity

The primary anti-cancer activity of (+)-Grandifloracin has been evaluated in pancreatic cancer cell lines, which are notoriously resistant to conventional therapies. Its efficacy is most pronounced under nutrient-deprived conditions, highlighting its potential as an "anti-austerity" agent.

CompoundCancer Cell LineConditionPC₅₀/IC₅₀ (µM)Key Mechanistic Notes
(+)-Grandifloracin PANC-1 (Pancreatic)Nutrient-Deprived14.5[1][2][3]Induces autophagic cell death; inhibits Akt/mTOR pathway.[1][2]
(+)-Grandifloracin Analog 1 PANC-1 (Pancreatic)Nutrient-Deprived4.8[4]Enhanced potency compared to the parent compound.[4]
(+)-Grandifloracin Analog 2 PANC-1 (Pancreatic)Nutrient-Deprived7.0[4]Enhanced potency compared to the parent compound.[4]
(-)-Grandifloracin SW480 (Colon), K562 (Leukemia)Not Specified154.9, 60.9Enantiomer of (+)-Grandifloracin with cytotoxic activity.
Rapamycin (Comparator) VariousNot SpecifiedVariesInduces autophagy via mTOR inhibition.
Perifosine (Comparator) VariousNot SpecifiedVariesAkt inhibitor.
MK-2206 (Comparator) VariousNot SpecifiedVariesAllosteric Akt inhibitor.

Mechanism of Action: A Two-Pronged Attack

The anti-cancer effect of (+)-Grandifloracin is not apoptotic, but rather relies on two interconnected processes: the hyperactivation of autophagy and the suppression of the pro-survival Akt/mTOR pathway.

Induction of Autophagic Cell Death

(+)-Grandifloracin is a potent inducer of autophagy, a cellular process of "self-eating" that, when hyperactivated, can lead to programmed cell death. This is evidenced by a significant upregulation of the autophagy marker, microtubule-associated protein 1 light chain 3-II (LC3-II).[1][2]

Inhibition of the Akt/mTOR Signaling Pathway

The compound strongly inhibits the activation of Akt, a critical kinase that promotes cancer cell survival and proliferation.[1][2] This inhibition is observed through the decreased phosphorylation of Akt at Ser473. Downstream of Akt, (+)-Grandifloracin also completely inhibits the phosphorylation of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism.[1]

Signaling Pathway of (+)-Grandifloracin

Grandifloracin_Pathway cluster_cell Cancer Cell Grandifloracin (+)-Grandifloracin Akt Akt Grandifloracin->Akt inhibition Autophagy Autophagy Hyperactivation Grandifloracin->Autophagy induction mTOR mTOR Akt->mTOR activation mTOR->Autophagy inhibition CellDeath Autophagic Cell Death Autophagy->CellDeath

Caption: (+)-Grandifloracin induces autophagic cell death by inhibiting the Akt/mTOR pathway and promoting autophagy.

Cross-Validation in Different Cancer Types

While the primary research on (+)-Grandifloracin has been in pancreatic cancer, there is emerging evidence of its activity in other cancer types.

  • Pancreatic Cancer: Extensive studies on the PANC-1 cell line have established its potent anti-austerity effect.[1][2][3]

  • Colon Cancer: One study has reported that an analog of grandifloracin exhibits antiproliferative effects on the HT-29 human colon cancer cell line.[5] Further detailed mechanistic studies are required.

  • Leukemia: The enantiomer, (-)-Grandifloracin, has shown cytotoxic activity against the K562 leukemia cell line.

Further research is necessary to fully elucidate and cross-validate the mechanism of action of (+)-Grandifloracin across a wider spectrum of human cancers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize the mechanism of action of (+)-Grandifloracin.

Cell Viability Assay under Nutrient Deprivation

This assay determines the preferential cytotoxicity of a compound against cancer cells under nutrient-starved conditions.

  • Cell Culture: PANC-1 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Nutrient Deprivation: For the assay, cells are washed and incubated in a nutrient-deprived medium (NDM), which is DMEM without glucose, amino acids, and serum.

  • Treatment: Cells are treated with varying concentrations of (+)-Grandifloracin or a vehicle control in both normal and nutrient-deprived media.

  • Viability Assessment: After 24-48 hours, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance is measured to quantify the number of viable cells.

  • PC₅₀ Determination: The preferential cytotoxicity (PC₅₀) is calculated as the concentration of the compound that causes 50% cell death preferentially in the nutrient-deprived medium.

Experimental Workflow for Anti-Austerity Assay

Experimental_Workflow start Start culture Culture PANC-1 Cells start->culture split Split Cells into Two Groups culture->split group1 Group 1: Normal Medium (DMEM) split->group1 group2 Group 2: Nutrient-Deprived Medium (NDM) split->group2 treat1 Treat with (+)-Grandifloracin (Varying Concentrations) group1->treat1 treat2 Treat with (+)-Grandifloracin (Varying Concentrations) group2->treat2 incubate Incubate for 24-48h treat1->incubate treat2->incubate assay Perform MTT/Resazurin Assay incubate->assay analyze Analyze Data and Determine PC₅₀ assay->analyze end End analyze->end

Caption: Workflow for assessing the anti-austerity effects of (+)-Grandifloracin.

Western Blot Analysis for Autophagy and Akt Pathway Markers

This technique is used to detect and quantify specific proteins involved in the signaling pathways modulated by (+)-Grandifloracin.

  • Cell Lysis: PANC-1 cells are treated with (+)-Grandifloracin for specified times and concentrations. The cells are then lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a BCA (bicinchoninic acid) assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., LC3, p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control like β-actin).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.

  • Imaging: The chemiluminescent signal is captured using an imaging system, and the protein bands are quantified.

Conclusion

(+)-Grandifloracin is a promising anti-cancer agent with a well-defined mechanism of action in pancreatic cancer that involves the induction of autophagic cell death through the inhibition of the Akt/mTOR pathway. This "anti-austerity" approach represents a novel strategy for targeting tumors that are resistant to conventional therapies. While its efficacy in other cancer types is still under investigation, the initial findings are encouraging. Future research should focus on a broader cross-validation of its mechanism and efficacy in a variety of cancer models to fully realize its therapeutic potential. The lack of evidence for its interaction with the STAT3 pathway distinguishes it from many other phytochemicals and highlights its unique mode of action.

References

A Head-to-Head Comparison: Grandivine A and Monoclonal Antibodies in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies has revolutionized the landscape of oncology, shifting the paradigm from broad-spectrum cytotoxic agents to precision medicines. Among these, small molecule inhibitors and monoclonal antibodies represent two of the most successful strategies. This guide provides a head-to-head comparison of Grandivine A, a novel small molecule inhibitor, and monoclonal antibodies, using the well-established Epidermal Growth Factor Receptor (EGFR) signaling pathway as a primary example for illustration.

Overview of Therapeutic Modalities

This compound is a potent and selective small molecule inhibitor designed to penetrate the cell membrane and interact with intracellular targets. As a tyrosine kinase inhibitor (TKI), it functions by blocking the catalytic activity of specific enzymes involved in cell signaling pathways that are often dysregulated in cancer.

Monoclonal antibodies (mAbs) are large glycoprotein molecules produced by immune cells that are engineered to specifically target extracellular or cell surface proteins. Their mechanism of action can involve blocking receptor function, marking cancer cells for destruction by the immune system, or delivering cytotoxic agents directly to the tumor.[1][2][3]

Comparative Data: this compound vs. Monoclonal Antibodies (EGFR Target)

The following tables summarize the key characteristics of this compound (representing a small molecule TKI) and a representative EGFR-targeting monoclonal antibody, Cetuximab.

FeatureThis compound (Small Molecule TKI)Monoclonal Antibody (e.g., Cetuximab)Reference
Target Binding Site Intracellular (ATP-binding site of the kinase domain)Extracellular (Ligand-binding domain of the receptor)[1]
Molecular Weight Low (<1 kDa)High (~150 kDa)[4]
Route of Administration OralIntravenous[1]
Cellular Penetration Readily enters cellsGenerally does not enter cells
Half-life Short (hours)Long (days to weeks)
Immunogenicity LowPotential for immunogenicity (human anti-mouse/chimeric antibodies)[1]
Therapeutic ConsiderationThis compound (Small Molecule TKI)Monoclonal Antibody (e.g., Cetuximab)Reference
Mechanism of Action Inhibition of intracellular kinase activity, blocking downstream signaling.Blocks ligand binding, receptor dimerization, and can induce antibody-dependent cell-mediated cytotoxicity (ADCC).[1]
Common Adverse Effects Diarrhea, skin rash, interstitial lung disease.Infusion reactions, skin rash, hypomagnesemia.[1]
Resistance Mechanisms Secondary mutations in the kinase domain (e.g., T790M in EGFR).Upregulation of downstream signaling pathways, mutations in the extracellular domain.
Combination Therapy Often synergistic with chemotherapy.Frequently used in combination with chemotherapy and radiotherapy.[1]

Signaling Pathway Intervention

The diagram below illustrates the distinct points of intervention for this compound and monoclonal antibodies within the EGFR signaling cascade.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds mAb Monoclonal Antibody mAb->EGFR Blocks Binding TK Tyrosine Kinase Domain EGFR->TK Signaling Downstream Signaling (RAS-RAF-MEK-ERK) TK->Signaling Activates Grandivine_A This compound Grandivine_A->TK Inhibits Response Cell Proliferation, Survival Signaling->Response Experimental_Workflow cluster_InVitro In Vitro / Cellular Assays cluster_InVivo In Vivo Animal Studies A Target Identification (e.g., EGFR) B Kinase Inhibition Assay (this compound) A->B C Cell Proliferation Assay (Both Agents) A->C D Western Blot for Pathway Modulation C->D E Tumor Xenograft Model Establishment D->E F Treatment Administration (Oral vs. IV) E->F G Tumor Growth Measurement F->G H Pharmacokinetic/ Pharmacodynamic Analysis G->H

References

Evaluating the Synergistic Potential of Bouvardin with Chemotherapy: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking novel therapeutic strategies to enhance the efficacy of existing cancer treatments. This guide explores the potential synergistic effects of bouvardin, a potent protein synthesis inhibitor, when combined with conventional chemotherapy. Due to a lack of direct experimental data on such combinations, this document presents a hypothetical framework for evaluating the synergistic potential of bouvardin with the widely used chemotherapeutic agent, doxorubicin. This guide is intended to serve as a comprehensive research proposal, outlining detailed experimental protocols, potential mechanisms of action, and data presentation templates.

While "Grandivine A" was the initial topic of interest, a thorough literature search revealed no available scientific data on its synergistic effects with chemotherapy. Therefore, we have substituted it with bouvardin, a well-characterized natural product with known anti-cancer properties, to illustrate how such a comparison guide would be constructed.

Introduction to Bouvardin and Doxorubicin

Bouvardin is a cyclic hexapeptide isolated from the Mexican plant Bouvardia ternifolia. It exerts its cytotoxic effects by inhibiting protein synthesis through the specific targeting of the eukaryotic elongation factor 2 (eEF2). By binding to the ribosome-eEF2 complex, bouvardin stalls the translocation step of polypeptide elongation, leading to a global shutdown of protein production. This disruption of protein synthesis can induce cell cycle arrest and, ultimately, apoptosis.

Doxorubicin is an anthracycline antibiotic and one of the most effective and widely used chemotherapeutic drugs. Its primary mechanism of action involves the intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This action leads to the accumulation of double-strand breaks in DNA, triggering a DNA damage response and subsequent apoptosis.

The combination of a protein synthesis inhibitor like bouvardin with a DNA-damaging agent such as doxorubicin presents a compelling therapeutic strategy. By inhibiting the synthesis of proteins crucial for DNA repair and cell survival, bouvardin could potentially lower the threshold for doxorubicin-induced apoptosis, leading to a synergistic anti-cancer effect.

Proposed Experimental Protocols

To rigorously evaluate the synergistic effects of bouvardin and doxorubicin, a series of in vitro experiments are proposed.

Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of bouvardin and doxorubicin individually and to quantify the synergistic interaction of the combination in various cancer cell lines (e.g., breast, lung, colon cancer).

Methodology:

  • Cell Culture: Cancer cell lines will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay: Cells will be seeded in 96-well plates and allowed to adhere overnight. The following day, cells will be treated with a range of concentrations of bouvardin, doxorubicin, or a combination of both at a constant ratio.

  • After a 48-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) will be added to each well and incubated for 4 hours. The resulting formazan crystals will be dissolved in DMSO.

  • The absorbance will be measured at 570 nm using a microplate reader. Cell viability will be expressed as a percentage of the untreated control.

  • Combination Index (CI) Calculation: The synergy of the drug combination will be determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Apoptosis Analysis

Objective: To investigate whether the synergistic cytotoxicity of the bouvardin and doxorubicin combination is due to an enhanced induction of apoptosis.

Methodology:

  • Annexin V-FITC/Propidium Iodide (PI) Staining: Cells will be treated with IC50 concentrations of bouvardin, doxorubicin, and their combination for 24 hours.

  • Cells will be harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • The stained cells will be analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

  • Western Blotting for Apoptotic Markers: Cells will be treated as described above. Whole-cell lysates will be prepared, and protein concentrations will be determined.

  • Equal amounts of protein will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key apoptotic proteins such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.

  • Following incubation with HRP-conjugated secondary antibodies, the protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Data Presentation

The following tables are templates for the presentation of the quantitative data that would be generated from the proposed experiments.

Table 1: IC50 Values of Bouvardin and Doxorubicin in Different Cancer Cell Lines

Cell LineBouvardin IC50 (nM)Doxorubicin IC50 (nM)
MCF-7 (Breast)[Hypothetical Value][Hypothetical Value]
A549 (Lung)[Hypothetical Value][Hypothetical Value]
HCT116 (Colon)[Hypothetical Value][Hypothetical Value]

Table 2: Combination Index (CI) Values for Bouvardin and Doxorubicin Combination

Cell LineCombination Ratio (Bouvardin:Doxorubicin)CI Value at 50% Effect (ED50)Synergy/Antagonism
MCF-71:10[Hypothetical Value < 1]Synergy
A5491:5[Hypothetical Value < 1]Synergy
HCT1161:5[Hypothetical Value < 1]Synergy

Table 3: Quantification of Apoptosis by Flow Cytometry

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control[Hypothetical Value][Hypothetical Value]
Bouvardin[Hypothetical Value][Hypothetical Value]
Doxorubicin[Hypothetical Value][Hypothetical Value]
Combination[Hypothetical Value - Significantly Increased][Hypothetical Value - Significantly Increased]

Mandatory Visualizations

Proposed Signaling Pathway of Synergistic Action

The following diagram illustrates a plausible signaling pathway through which bouvardin and doxorubicin may exert a synergistic effect. Doxorubicin induces DNA damage, which activates the p53 tumor suppressor pathway. Bouvardin, by inhibiting protein synthesis, would prevent the expression of anti-apoptotic proteins (like Bcl-2) and DNA repair enzymes, thereby amplifying the pro-apoptotic signal from p53 and leading to enhanced caspase activation and cell death.

cluster_dox Doxorubicin cluster_bou Bouvardin cluster_cell Cancer Cell Dox Doxorubicin DNA DNA Damage Dox->DNA Intercalation & Topoisomerase II Inhibition Bou Bouvardin Ribosome Ribosome/eEF2 Complex Bou->Ribosome Inhibition p53 p53 Activation DNA->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Transcriptional Repression Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Protein_Syn Protein Synthesis (Anti-apoptotic & DNA Repair Proteins) Ribosome->Protein_Syn Protein_Syn->Bcl2 Bcl2->Mito

Proposed synergistic signaling pathway.
Experimental Workflow for Synergy Assessment

The diagram below outlines the key steps in the experimental workflow for assessing the synergistic effects of bouvardin and doxorubicin.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Prep Prepare Drug Dilutions (Bouvardin & Doxorubicin) Treatment Treat with Single Agents & Combinations Drug_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Measure Absorbance MTT->Absorbance Data_Analysis Calculate IC50 & CI Values Absorbance->Data_Analysis Conclusion Determine Synergy/ Antagonism Data_Analysis->Conclusion

Workflow for synergy assessment.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for evaluating the synergistic anti-cancer effects of bouvardin in combination with doxorubicin. The proposed experimental protocols are standard, robust methods for assessing drug interactions and elucidating mechanisms of action. The successful completion of these studies would provide valuable preclinical data to support the further development of bouvardin as a chemosensitizing agent. The potential to enhance the efficacy of a widely used chemotherapeutic like doxorubicin highlights the importance of exploring novel combination therapies in the ongoing fight against cancer. It is our hope that this guide will stimulate further research into the therapeutic potential of bouvardin and other protein synthesis inhibitors in combination with conventional cancer treatments.

Independent Verification of Small-Molecule Binding to PD-L1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of a small molecule's binding site on Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. As the development of small-molecule inhibitors targeting the PD-1/PD-L1 axis continues to expand, rigorous and independent validation of their binding characteristics is paramount. This document outlines key experimental approaches, presents comparative data for well-characterized small-molecule inhibitors, and provides detailed protocols to aid in the design and execution of verification studies.

Introduction to PD-L1 and Small-Molecule Inhibitors

The interaction between Programmed Death-1 (PD-1) on activated T cells and its ligand PD-L1 on tumor cells suppresses the anti-tumor immune response, allowing cancer cells to evade destruction. Blocking this interaction with therapeutic agents, such as monoclonal antibodies, has revolutionized cancer treatment.[1] Small-molecule inhibitors offer potential advantages over antibodies, including oral bioavailability and better tumor penetration.[] These molecules can inhibit the PD-1/PD-L1 interaction through various mechanisms, including direct competitive binding to the PD-1 binding site on PD-L1 or by inducing dimerization of PD-L1, which sterically hinders its interaction with PD-1.[3][4]

Given the diverse mechanisms of action, it is crucial to independently verify the binding site and mode of action of any novel small-molecule inhibitor. This guide will use three example compounds with distinct characteristics to illustrate the verification process:

  • BMS-202: A well-characterized small molecule that induces dimerization of PD-L1.[4]

  • AUNP-12: A peptide-based inhibitor derived from the PD-1 sequence.[5]

  • CA-170: A small molecule whose direct binding to PD-L1 has been a subject of scientific debate, highlighting the importance of independent verification.[6][7]

Comparative Analysis of PD-L1 Inhibitors

The following table summarizes the key binding and inhibitory characteristics of the example small molecules, providing a baseline for comparison with a novel compound.

Small MoleculeTypeProposed Binding MechanismBinding Affinity (K D)Inhibitory Potency (IC50)
BMS-202 Biphenyl derivativeInduces PD-L1 dimerization8 µM[8]18 nM (HTRF)[8]
AUNP-12 PeptideCompetitively binds to PD-L10.41 nM[9]0.72 nM (EC50, cell-based)[5]
CA-170 Amino-acid inspiredFunctional antagonism, direct binding disputedNot conclusively determined[6][7]Active in cell-based functional assays[7]

Experimental Protocols for Binding Verification

A multi-pronged approach employing various biophysical and biochemical assays is recommended to confidently verify the binding of a small molecule to PD-L1.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time quantitative data on the binding affinity (K D), and association (k a) and dissociation (k d) rates of a small molecule to its target protein.[10]

Experimental Protocol:

  • Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization:

    • Immobilize recombinant human PD-L1 onto the activated sensor chip surface via amine coupling. Aim for an immobilization level that will yield a clear binding signal without mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the small-molecule inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized PD-L1 surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram.

  • Data Analysis:

    • Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k a, k d, and K D values.

Homogeneous Time-Resolved Fluorescence (HTRF) for Inhibition Potency

HTRF is a robust, high-throughput assay used to quantify the inhibition of the PD-1/PD-L1 interaction in a solution-based format.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Use tagged recombinant human PD-1 (e.g., with a Fc tag) and PD-L1 (e.g., with a His-tag).

    • Use HTRF detection reagents: an anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and another anti-tag antibody conjugated to an acceptor fluorophore (e.g., d2).

  • Assay Procedure:

    • In a microplate, add the small-molecule inhibitor at various concentrations.

    • Add the tagged PD-1 and PD-L1 proteins.

    • Add the HTRF detection reagents.

    • Incubate the plate to allow for protein-protein binding and inhibitor competition.

  • Signal Detection:

    • Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

    • The ratio of the acceptor to donor emission is proportional to the extent of PD-1/PD-L1 binding.

  • Data Analysis:

    • Plot the HTRF signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding

A competitive ELISA can be used as an alternative or orthogonal method to HTRF to measure the inhibition of the PD-1/PD-L1 interaction.

Experimental Protocol:

  • Plate Coating:

    • Coat a 96-well microplate with recombinant human PD-L1 and incubate overnight.

    • Wash the plate and block non-specific binding sites with a blocking buffer.

  • Competitive Binding:

    • Add the small-molecule inhibitor at various concentrations to the wells.

    • Add biotinylated recombinant human PD-1 to the wells and incubate to allow for binding to the coated PD-L1.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate and add a chromogenic HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • The absorbance is proportional to the amount of biotinylated PD-1 bound to PD-L1.

    • Plot the absorbance against the inhibitor concentration to determine the IC50 value.

X-ray Crystallography for Structural Elucidation of the Binding Site

X-ray crystallography provides high-resolution structural information on the precise binding site and interactions of a small molecule with its target protein.[4]

Experimental Protocol:

  • Complex Formation:

    • Co-crystallize the small-molecule inhibitor with the extracellular domain of human PD-L1. This involves mixing the purified protein and the compound and screening for crystallization conditions.

    • Alternatively, soak a pre-formed apo-PD-L1 crystal in a solution containing the small molecule.

  • Data Collection:

    • Mount a suitable crystal and collect X-ray diffraction data using a synchrotron source.

  • Structure Determination:

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known PD-L1 structure as a search model.

  • Analysis:

    • Refine the model and analyze the electron density maps to unambiguously determine the position and orientation of the small molecule within the PD-L1 binding pocket.

    • Analyze the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualizing Workflows and Pathways

PD-1/PD-L1 Signaling Pathway

PD-1_PD-L1_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding SHP2 SHP2 PD-1->SHP2 Recruitment & Activation TCR TCR T_Cell_Inhibition T Cell Inhibition (Exhaustion) SHP2->TCR Dephosphorylates Downstream Signals SHP2->T_Cell_Inhibition

Caption: PD-1/PD-L1 signaling pathway leading to T cell inhibition.

Experimental Workflow for Binding Verification

Binding_Verification_Workflow Start Novel Small Molecule SPR SPR (Binding Kinetics) Start->SPR Direct Binding? HTRF_ELISA HTRF / ELISA (Inhibition Potency) Start->HTRF_ELISA Inhibits Interaction? Crystallography X-ray Crystallography (Structural Validation) SPR->Crystallography HTRF_ELISA->Crystallography Conclusion Verified Binding Site Crystallography->Conclusion

References

Comparative analysis of the safety profiles of Grandivine A and existing immunotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Grandivine A is a hypothetical investigational compound created for the purpose of this comparative guide. All data, mechanisms, and protocols associated with this compound are illustrative and intended to provide a framework for the safety evaluation of novel immunotherapies. Data for existing immunotherapies are based on published clinical findings.

Introduction

The advent of immunotherapy has revolutionized the treatment landscape for many malignancies. Therapies such as immune checkpoint inhibitors (ICIs) and chimeric antigen receptor (CAR) T-cell therapy have demonstrated remarkable efficacy. However, their unique mechanisms of action also present distinct and sometimes severe toxicity profiles. This guide provides a comparative analysis of the safety profile of a hypothetical novel immunotherapy, this compound, against established immunotherapeutic classes. The objective is to offer a comprehensive overview of potential adverse events, supported by experimental data and protocols, to aid in the preclinical and clinical development of next-generation cancer treatments.

Comparative Safety Profiles

The safety profiles of immunotherapies are intrinsically linked to their mechanisms of action. While existing therapies primarily modulate the adaptive immune system, this compound is conceptualized as a novel agent targeting innate immune pathways.

Table 1: Overview of Mechanistic Classes and Associated Key Toxicities
Therapeutic ClassMechanism of ActionCommon Immune-Related Adverse Events (irAEs)
This compound (Hypothetical) Toll-Like Receptor 7 (TLR7) AgonistLocal injection site reactions, flu-like symptoms, transient cytopenias
Immune Checkpoint Inhibitors (ICIs) Blockade of PD-1/PD-L1 and CTLA-4 pathways, leading to T-cell activationDermatitis, colitis, endocrinopathies, pneumonitis, hepatitis[1][2][3]
CAR T-Cell Therapy Genetically engineered T-cells targeting tumor-specific antigensCytokine Release Syndrome (CRS), Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)[4][5]
Table 2: Comparative Incidence of Common Adverse Events (All Grades, %)
Adverse EventThis compound (Hypothetical Phase I Data)PD-1/PD-L1 InhibitorsCTLA-4 InhibitorsCAR T-Cell Therapy
Fatigue 45%20-40%35-45%20-50% (as part of CRS)
Rash/Pruritus 15%20-40%[3][6]45-60%[3]10-20%
Diarrhea/Colitis 10%10-20%[1][2]30-55%[7][8]15-30%
Nausea 25%10-20%25-35%20-40%
Fever 60% (transient)10-20%15-25%70-90% (as part of CRS)[4]
Cytokine Release Syndrome (CRS) Not ReportedRareRare50-90%[4]
Neurotoxicity (ICANS) Not ReportedRareRare20-60%[5]
Hypothyroidism <5%5-10%[9]<5%<5%
Pneumonitis <2%3-5%[10]<2%Rare
Table 3: Incidence of Severe (Grade ≥3) Adverse Events (%)
Adverse EventThis compound (Hypothetical Phase I Data)PD-1/PD-L1 InhibitorsCTLA-4 InhibitorsCAR T-Cell Therapy
Fatigue 2%<1%1-2%5-10%
Diarrhea/Colitis 1%1-3%[8]5-10%[7]5-15%
Hepatitis <1%1-5%2-8%5-20%
Pneumonitis <1%<1-2%<1%Rare
Cytokine Release Syndrome (CRS) Not ReportedRareRare10-30%[4]
Neurotoxicity (ICANS) Not ReportedRareRare5-20%[5]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and experimental processes is crucial for understanding the comparative profiles.

G Figure 1: Hypothetical Signaling Pathway of this compound cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_downstream Downstream Effects GA This compound TLR7 TLR7 GA->TLR7 Binds MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription Type1_IFN Type I Interferons (IFN-α/β) IRF7->Type1_IFN Transcription Tcell_priming T-Cell Priming Cytokines->Tcell_priming NK_activation NK Cell Activation Type1_IFN->NK_activation

Caption: Hypothetical signaling cascade of this compound in an antigen-presenting cell.

G Figure 2: Experimental Workflow for Preclinical Safety Assessment cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Toxicology (Rodent & NHP) cluster_endpoints Key Endpoints pbmc_assay Human PBMC Assay (Cytokine Profiling) dose_range Dose Range Finding Study (Single Dose) pbmc_assay->dose_range Inform starting dose tcr Tissue Cross-Reactivity (Immunohistochemistry) repeat_dose Repeat-Dose Toxicology (GLP, 28-day) tcr->repeat_dose Identify potential off-target organs dose_range->repeat_dose Determine dose levels clinical_obs Clinical Observations repeat_dose->clinical_obs Data Collection clinical_path Clinical Pathology (Hematology, Chemistry) repeat_dose->clinical_path Data Collection histopath Histopathology repeat_dose->histopath Data Collection cytokine_analysis Cytokine Analysis repeat_dose->cytokine_analysis Data Collection immunophenotyping Immunophenotyping repeat_dose->immunophenotyping Data Collection safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) safety_pharm->clinical_obs safety_pharm->clinical_path

Caption: A generalized workflow for the preclinical safety and toxicology evaluation of a novel immunotherapy.

Experimental Protocols

Detailed and robust experimental design is fundamental to accurately characterizing the safety profile of a new therapeutic agent.

Protocol: In Vivo Repeat-Dose Toxicology Study of this compound in Cynomolgus Monkeys
  • Objective: To assess the potential toxicity of this compound following repeated intravenous administration to cynomolgus monkeys and to evaluate its reversibility. This protocol is designed in accordance with Good Laboratory Practice (GLP) standards.

  • Test System:

    • Species: Cynomolgus monkey (Macaca fascicularis)

    • Age: 2-4 years

    • Sex: Equal numbers of males and females

    • Source: Purpose-bred from a licensed supplier.

  • Study Design:

    • Groups: 4 groups of 6 animals/sex (3 main study, 3 recovery).

      • Group 1: Vehicle Control (Saline)

      • Group 2: Low Dose (e.g., 0.1 mg/kg)

      • Group 3: Mid Dose (e.g., 0.5 mg/kg)

      • Group 4: High Dose (e.g., 2.0 mg/kg)

    • Dosing: Intravenous (IV) infusion once weekly for 4 weeks.

    • Recovery Period: A subset of animals from the control and high-dose groups will be observed for a 4-week treatment-free period to assess the reversibility of any findings.

  • Endpoints and Assessments:

    • Clinical Observations: Daily general health and cage-side observations. Detailed clinical examinations weekly.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations performed pre-study and at the end of the treatment/recovery periods.

    • Electrocardiography (ECG): Performed pre-study and at multiple time points post-dose during the first and last weeks of treatment.

    • Clinical Pathology:

      • Hematology: Complete blood counts with differentials.

      • Coagulation: Prothrombin time (PT), activated partial thromboplastin time (aPTT).

      • Serum Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), renal function tests (BUN, creatinine), electrolytes, proteins, etc.

      • Urinalysis.

      • Frequency: Pre-study, weekly during treatment, and at the end of the recovery period.

    • Immunology:

      • Cytokine Profiling: Serum samples analyzed for a panel of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) at pre-dose and multiple time-points post-dose.

      • Immunophenotyping: Whole blood collected for flow cytometric analysis of major immune cell subsets (T-cells, B-cells, NK cells, monocytes).

    • Terminal Procedures:

      • Necropsy: Full gross pathological examination.

      • Organ Weights: Collection and weighing of protocol-specified organs.

      • Histopathology: Microscopic examination of a comprehensive list of tissues from all animals.

  • Data Analysis: Quantitative data will be analyzed using appropriate statistical methods to compare treated groups with the control group.

Conclusion

This comparative guide highlights the diverse safety profiles of immunotherapeutic agents, driven by their distinct mechanisms of action. The hypothetical agent, this compound, with its innate immunity-stimulating mechanism, is projected to have a safety profile characterized primarily by acute, manageable inflammatory responses, differing from the organ-specific autoimmune-like toxicities of ICIs and the systemic CRS/ICANS associated with CAR T-cell therapy. A thorough, multi-faceted preclinical safety assessment, as outlined in the provided protocol, is imperative for any novel immunotherapy to characterize potential risks and inform safe clinical development. For drug development professionals, understanding these comparative profiles is essential for designing effective risk mitigation and management strategies in clinical trials.

References

Assessing the Specificity of Small-Molecules for the PD-1/PD-L1 Axis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), represents a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. While monoclonal antibodies have been the vanguard of therapies targeting this axis, small-molecule inhibitors are emerging as a promising alternative, offering potential advantages in oral bioavailability, tumor penetration, and manufacturing costs. This guide provides a comparative analysis of a representative small-molecule inhibitor, here exemplified by the well-characterized Bristol-Myers Squibb (BMS) compound series, against established monoclonal antibody therapies. The data presented herein is compiled from publicly available research to facilitate an objective assessment of their specificity and performance.

Comparative Performance Data

The efficacy of inhibitors targeting the PD-1/PD-L1 pathway is primarily determined by their binding affinity and their ability to block the protein-protein interaction. The following tables summarize key quantitative data for a selection of small-molecule inhibitors and monoclonal antibodies.

Table 1: Small-Molecule Inhibitor Performance

CompoundTargetAssay TypeIC50 (nM)Binding Affinity (KD)
BMS-202PD-L1HTRF18[1][2]8 µM (to PD-L1)[1]
BMS-1166PD-L1HTRF1.4[3][4][5]-
BMS-1001PD-L1---
CA-170PD-L1/VISTACell-based--

Table 2: Monoclonal Antibody Performance

AntibodyTargetAssay TypeIC50 (nM)Binding Affinity (KD)
PembrolizumabPD-1SPR-0.25 - 3.4 nM[6][7]
NivolumabPD-1SPR-2.6 - 3.06 nM[6][8]
AtezolizumabPD-L1SPR3.9[9]0.43 - 1.75 nM[10][11]
DurvalumabPD-L1ELISA0.1 (vs PD-1), 0.04 (vs CD80)[12]0.667 nM[10]
AvelumabPD-L1SPR-0.0467 - 0.4 nM[10][13]

Signaling Pathway and Mechanism of Action

The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T cells initiates a signaling cascade that suppresses T-cell activity, leading to immune evasion. Both small-molecule inhibitors and monoclonal antibodies aim to disrupt this interaction, thereby restoring the anti-tumor immune response.

PD1_Pathway cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell cluster_Inhibitors Therapeutic Intervention PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruitment TCR TCR PI3K PI3K/Akt Signaling TCR->PI3K Activation SHP2->PI3K Inhibition Effector T Cell Effector Functions (e.g., Cytokine Release) PI3K->Effector Promotes PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR Antigen Presentation SmallMolecule Small-Molecule Inhibitor (e.g., BMS-202) SmallMolecule->PDL1 Blocks Interaction Antibody Monoclonal Antibody Antibody->PD1 Blocks Interaction Antibody->PDL1

Caption: PD-1/PD-L1 signaling pathway and points of therapeutic intervention.

Experimental Protocols

The assessment of inhibitor specificity and potency relies on a variety of robust experimental techniques. Below are detailed methodologies for key assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[14][15][16][17]

Methodology:

  • Immobilization: One of the binding partners (e.g., recombinant human PD-1) is immobilized on a sensor chip surface.

  • Association: A solution containing the analyte (e.g., a small-molecule inhibitor or monoclonal antibody) is flowed over the sensor surface, and the binding is monitored as a change in the refractive index.

  • Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the complex is monitored over time.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

SPR_Workflow cluster_SPR Surface Plasmon Resonance (SPR) Workflow start Start immobilize Immobilize Ligand (e.g., PD-1) on Sensor Chip start->immobilize inject_analyte Inject Analyte (Inhibitor) for Association Phase immobilize->inject_analyte inject_buffer Inject Buffer for Dissociation Phase inject_analyte->inject_buffer regenerate Regenerate Sensor Surface inject_buffer->regenerate analyze Analyze Sensorgram (ka, kd, KD) regenerate->analyze end End analyze->end

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a proximity-based assay that measures the inhibition of the PD-1/PD-L1 interaction. It combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection.[9][18][19][20][21]

Methodology:

  • Reagent Preparation: Recombinant PD-1 and PD-L1 proteins are labeled with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., d2), respectively.

  • Assay Reaction: The labeled proteins are incubated with the test compound (inhibitor).

  • Signal Detection: If the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal. The signal is measured after a time delay to reduce background fluorescence.

  • Data Analysis: The IC50 value is calculated from a dose-response curve of the inhibitor.

HTRF_Workflow cluster_HTRF Homogeneous Time-Resolved Fluorescence (HTRF) Workflow start Start prepare Prepare Labeled Reagents (Donor-PD-1, Acceptor-PD-L1) start->prepare incubate Incubate Labeled Proteins with Test Compound prepare->incubate read Read Time-Resolved FRET Signal incubate->read analyze Calculate IC50 from Dose-Response Curve read->analyze end End analyze->end

Caption: A typical workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

PD-1/PD-L1 Blockade Bioassay

This cell-based assay measures the ability of an inhibitor to block the PD-1/PD-L1 interaction and restore T-cell activation.[22][23][24]

Methodology:

  • Cell Lines: Two engineered cell lines are used:

    • PD-1 Effector Cells: Jurkat T cells expressing human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.

    • PD-L1 aAPC/CHO-K1 Cells: CHO-K1 cells expressing human PD-L1 and a T-cell receptor (TCR) activator.

  • Co-culture: The two cell lines are co-cultured in the presence of the test inhibitor.

  • Mechanism: In the absence of an inhibitor, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low reporter gene expression. An effective inhibitor blocks this interaction, leading to TCR activation and a measurable increase in the reporter signal (e.g., luminescence).

  • Data Analysis: The potency of the inhibitor is determined from the dose-response curve.

Blockade_Bioassay_Workflow cluster_Bioassay PD-1/PD-L1 Blockade Bioassay Workflow start Start prepare_cells Prepare PD-1 Effector Cells and PD-L1 aAPC Cells start->prepare_cells coculture Co-culture Cells with Test Inhibitor prepare_cells->coculture incubate Incubate to Allow for T-Cell Activation coculture->incubate measure_reporter Measure Reporter Gene Activity (e.g., Luminescence) incubate->measure_reporter analyze Determine Inhibitor Potency from Dose-Response measure_reporter->analyze end End analyze->end

Caption: The workflow for a cell-based PD-1/PD-L1 blockade bioassay.

Conclusion

The development of small-molecule inhibitors targeting the PD-1/PD-L1 axis offers a compelling therapeutic strategy. The data and methodologies presented in this guide provide a framework for the comparative assessment of these emerging molecules against established antibody-based therapies. A thorough evaluation of binding kinetics, inhibitory potency, and cell-based functional activity is crucial for identifying and advancing specific and effective small-molecule candidates for cancer immunotherapy. The provided experimental protocols and workflow diagrams serve as a resource for researchers designing and interpreting studies in this rapidly evolving field.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Grandivine A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Grandivine A. The following procedures are based on best practices for handling potentially hazardous indole alkaloids in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A conservative approach to personal protective equipment is necessary, drawing upon safety protocols for handling indole-containing compounds.[1] Proper PPE is critical to minimize exposure and ensure personal safety.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.To prevent skin contact, as indole compounds can have varied toxicological profiles and may cause skin irritation.[1]
Eye Protection Chemical splash goggles and a face shield.To protect eyes and face from accidental splashes of liquids or fine particles.[1]
Body Protection A lab coat, supplemented with a chemically resistant apron.To protect against contamination of personal clothing and skin.[1]
Respiratory Protection Work in a certified chemical fume hood. If ventilation is inadequate or there is a potential for aerosolization, a NIOSH-approved respirator with organic vapor cartridges should be used.To prevent inhalation of potentially harmful vapors or aerosols.[1]

Experimental Protocol for Safe Handling

A systematic approach to handling this compound from preparation to disposal is crucial to minimize exposure risk.

1. Preparation:

  • Designate a specific handling area, preferably within a certified chemical fume hood.[1]

  • Ensure all necessary PPE is readily available and in good condition.[1]

  • Have a chemical spill kit readily accessible.

  • Verify that all containers are properly labeled with the chemical name (this compound), CAS Number (200574-22-7), and any known hazard warnings.[2]

2. Handling:

  • Avoid direct contact with the substance. Use appropriate tools such as spatulas for transferring solids.[1]

  • Keep containers tightly closed when not in use to minimize the release of vapors.[1]

  • Avoid the creation of dust or aerosols.[1]

3. Post-Handling:

  • Thoroughly clean the work area after use.[1]

  • Decontaminate any equipment that has come into contact with the chemical.[1]

  • Properly remove and dispose of PPE in the designated hazardous waste stream.[1]

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1]

  • Unused Product: Collect and arrange for disposal through a licensed hazardous waste disposal company.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels should be placed in a designated hazardous waste container.[1] Non-disposable items must be decontaminated before reuse.[1]

This compound Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe spill_kit Ensure Spill Kit is Accessible gather_ppe->spill_kit avoid_contact Avoid Direct Contact spill_kit->avoid_contact Proceed to Handling keep_closed Keep Containers Closed avoid_contact->keep_closed avoid_aerosols Avoid Dust/Aerosols keep_closed->avoid_aerosols clean_area Clean Work Area avoid_aerosols->clean_area Handling Complete decontaminate Decontaminate Equipment clean_area->decontaminate dispose_ppe Dispose of PPE in Hazardous Waste decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_waste Collect Contaminated Waste wash_hands->collect_waste Begin Disposal dispose_waste Dispose via Licensed Contractor collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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